TN1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFYQTIUHLNNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Transposon Tn1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transposon Tn1, a member of the Tn3 family of replicative transposons, is a significant mobile genetic element due to its role in the dissemination of antibiotic resistance genes among bacteria.[1] Understanding the intricate mechanism of its transposition is crucial for developing strategies to combat the spread of antibiotic resistance and for harnessing transposons as tools in genetic engineering and drug discovery. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound transposition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanism of this compound Transposition: A Replicative Pathway
The transposition of this compound is a multi-step process that results in the duplication of the transposon. One copy remains at the original location, while a new copy is inserted into a target DNA sequence.[2][3] This replicative mechanism is mediated by two key enzymes encoded by the transposon itself: the transposase (TnpA) and the resolvase (TnpR).[4]
The process can be broadly divided into two main stages:
-
Cointegrate Formation: This stage is catalyzed by the transposase, TnpA.[1][5] The transposase recognizes and binds to the 38-bp inverted repeat sequences (IRs) that flank the transposon.[1][6] It then facilitates the fusion of the donor replicon (containing this compound) and the target replicon, creating a larger, single circular DNA molecule known as a cointegrate.[1][7] This cointegrate contains two copies of the this compound transposon in the same orientation.[7] The formation of the cointegrate involves a series of DNA cleavage and strand transfer reactions. The transposase makes single-stranded nicks at the ends of the transposon and staggered cuts in the target DNA.[2][8] The free ends of the transposon are then ligated to the target DNA, and the remaining single-stranded gaps are filled by the host cell's DNA replication machinery.[2]
-
Cointegrate Resolution: The second stage involves the resolution of the cointegrate back into two separate replicons, each now containing a copy of this compound. This process is catalyzed by the resolvase, TnpR, through a site-specific recombination event.[1][9] The resolvase recognizes and binds to a specific site within the transposon called the resolution site (res).[10][11] The res site of Tn3 family transposons is approximately 120 bp long and is typically organized into three subsites, each containing inverted repeat motifs that are binding sites for the resolvase.[10] The recombination event between the two res sites within the cointegrate leads to its resolution into the donor and target plasmids, each now harboring a copy of the this compound transposon.[7]
Genetic Architecture of Transposon this compound
The functional integrity of this compound is dependent on its key genetic components. A typical this compound transposon, which is approximately 4.9 kb in size, comprises the following elements:[4]
-
tnpA gene: Encodes the transposase, a large protein of approximately 1002 amino acids, which is essential for the initial stages of transposition, including the formation of the cointegrate.[10][12]
-
tnpR gene: Encodes the resolvase, a smaller protein of about 185 amino acids, responsible for the site-specific recombination at the res site that resolves the cointegrate intermediate.[9][10]
-
res site: A cis-acting DNA sequence of approximately 120 bp that is required for the resolvase-mediated recombination.[10][11]
-
Terminal Inverted Repeats (IRs): Two 38-bp sequences that flank the transposon in an inverted orientation.[1][6] These sequences are the recognition and binding sites for the transposase.[6]
-
Passenger Genes: this compound often carries additional genes that are not directly involved in the transposition process but are mobilized along with the transposon. A notable example is the bla gene, which confers resistance to β-lactam antibiotics like ampicillin.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the this compound transposon and its transposition process.
| Parameter | Value | Reference |
| Transposon Size | ||
| This compound | 4.9 kb | [4] |
| Tn3 | 4957 bp | [1] |
| Genetic Element Sizes | ||
| Inverted Repeats (IRs) | 38 bp | [1][6][13] |
| Resolution site (res) | ~120 bp | [10][11] |
| Encoded Proteins | ||
| Transposase (TnpA) | ~1002 amino acids | [12] |
| Resolvase (TnpR) | ~185 amino acids | [9] |
| Transposition Frequency | ||
| This compound in Acinetobacter baylyi | (6.4 ± 8.4) x 10⁻⁸ per recipient cell | [4] |
Experimental Protocols
The study of this compound transposition involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Transposition Assay (Mating-Out Assay)
This assay is used to measure the frequency of transposition from a donor plasmid to a recipient plasmid.
Methodology:
-
Strain and Plasmid Preparation:
-
Use a donor bacterial strain containing a plasmid with the this compound transposon (e.g., pJK2, which carries this compound and is non-replicative in the recipient).[4]
-
Use a recipient bacterial strain containing a compatible plasmid that can accept the transposon and has a different selectable marker.
-
Grow overnight cultures of both donor and recipient strains in appropriate selective media.
-
-
Mating:
-
Mix equal volumes of the donor and recipient cultures.
-
Spot the mixture onto a non-selective agar plate and incubate for a defined period (e.g., 4-6 hours) to allow for conjugation and transposition to occur.
-
-
Selection of Transconjugants:
-
Resuspend the mating mixture in a small volume of saline.
-
Plate serial dilutions of the suspension onto agar plates containing antibiotics to select for recipient cells that have received the this compound transposon (e.g., ampicillin for this compound carrying the bla gene).
-
Also, plate dilutions on non-selective media to determine the total number of recipient cells.
-
-
Calculation of Transposition Frequency:
-
Count the number of colonies on the selective and non-selective plates.
-
The transposition frequency is calculated as the number of transconjugants (colonies on selective media) divided by the total number of recipient cells.[4]
-
DNA Footprinting Assay (DNase I Footprinting)
This technique is used to identify the specific DNA sequences where the transposase or resolvase binds.[14][15]
Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment containing the putative binding site (e.g., the inverted repeats for transposase or the res site for resolvase).
-
Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[16]
-
-
Protein-DNA Binding:
-
Incubate the end-labeled DNA probe with varying concentrations of the purified transposase or resolvase protein.[17]
-
The binding reaction is typically carried out in a specific buffer that optimizes protein-DNA interaction.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to the binding reaction. DNase I will randomly cleave the DNA backbone at sites that are not protected by the bound protein.[14]
-
The digestion is allowed to proceed for a short period to ensure partial digestion.
-
-
Analysis of DNA Fragments:
-
Stop the digestion reaction and purify the DNA fragments.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.[14]
-
Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
-
Interpretation:
-
The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint," which is a gap in the ladder of DNA fragments on the gel compared to a control reaction without the protein.[15]
-
Cointegrate Resolution Assay
This in vitro assay is designed to assess the activity of the resolvase in resolving a cointegrate-like substrate.
Methodology:
-
Substrate Preparation:
-
Construct a plasmid substrate that mimics a cointegrate by containing two directly repeated res sites.
-
The plasmid should also be supercoiled, as this is often a requirement for resolvase activity.[1]
-
-
Resolution Reaction:
-
Incubate the supercoiled plasmid substrate with purified resolvase (TnpR) protein in an appropriate reaction buffer.
-
-
Analysis of Products:
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
The resolution of the substrate will result in the formation of two smaller, catenated (interlinked) circular DNA molecules. These products will migrate differently on the gel compared to the original supercoiled substrate.
-
-
Quantification:
-
The percentage of resolved products can be quantified by densitometry of the DNA bands on the gel.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanism of this compound transposition and a typical experimental workflow for its study.
Caption: Replicative transposition pathway of transposon this compound.
References
- 1. Tn3 transposon - Wikipedia [en.wikipedia.org]
- 2. genes.atspace.org [genes.atspace.org]
- 3. pnas.org [pnas.org]
- 4. This compound transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nucleotide sequence of the tnpA gene completes the sequence of the Pseudomonas transposon Tn501 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two domains in the terminal inverted-repeat sequence of transposon Tn3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobility and Generation of Mosaic Non-Autonomous Transposons by Tn3-Derived Inverted-Repeat Miniature Elements (TIMEs) | PLOS One [journals.plos.org]
- 8. m.youtube.com [m.youtube.com]
- 9. uniprot.org [uniprot.org]
- 10. journals.asm.org [journals.asm.org]
- 11. embopress.org [embopress.org]
- 12. uniprot.org [uniprot.org]
- 13. Autonomous and non-autonomous Tn3-family transposons and their role in the evolution of mobile genetic elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA footprinting - Wikipedia [en.wikipedia.org]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tn1 Transposon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Tn1 transposon, a member of the Tn3 family of replicative transposons. It covers its core genetic structure, the function of its constituent genes, the mechanism of transposition, and relevant experimental methodologies.
Core Gene Structure and Function
The this compound transposon is a mobile genetic element that carries genes not only for its own transposition but also for conferring antibiotic resistance.[1][2] Its structure is defined by three key genes situated between two 38-base-pair inverted repeats (IRs), which are essential for the transposition process.[1] The total size of this compound is approximately 4.9 kilobases (kb).[1]
The central genes of the this compound transposon are:
-
tnpA : This gene encodes the transposase, the primary enzyme that catalyzes the movement of the transposon from a donor replicon to a target DNA site.[1][3] The transposase recognizes the terminal inverted repeats of the transposon to initiate the transposition process.[4]
-
tnpR : This gene encodes the resolvase. This protein has a dual function: it acts as a site-specific recombinase that resolves the cointegrate intermediate formed during replicative transposition, and it also functions as a repressor to regulate the expression of both the tnpA and tnpR genes.[1]
-
bla : This gene encodes a β-lactamase enzyme (specifically TEM-2 in some instances) that confers resistance to ampicillin and other β-lactam antibiotics.[1][2] This gene is considered a "passenger gene" as it is not directly involved in the transposition mechanism itself but is carried by the transposon, contributing to the horizontal spread of antibiotic resistance.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the this compound transposon and its encoded products.
| Feature | Description | Value |
| Transposon Size | Total length of the this compound transposon. | ~4.9 kb[1] |
| Inverted Repeats (IR) | Length of the terminal inverted repeat sequences. | 38 bp[1] |
| Target Site Duplication (TSD) | Length of the direct repeat of the target DNA sequence created upon insertion. | 5 bp[1] |
| tnpR Protein (Resolvase) | Number of amino acids in the Tn3 resolvase. | 185 amino acids |
| res Site | The site for resolvase-mediated recombination. | ~120 bp[5] |
Mechanism of Transposition
This compound moves via a replicative transposition mechanism, which involves the duplication of the transposon.[4][6] This process occurs in two distinct stages:
Stage 1: Cointegrate Formation
-
Synaptic Complex Formation : The TnpA transposase binds to the 38-bp inverted repeats at each end of the this compound transposon on the donor plasmid.[4]
-
DNA Cleavage and Strand Transfer : The transposase makes single-strand nicks at the 3' ends of the transposon DNA.[4] It then catalyzes a strand transfer reaction where these free 3' ends attack the target DNA at a staggered cut site.[7]
-
Cointegrate Formation : The donor and target plasmids become fused, with the 5' ends of the transposon remaining linked to the original donor DNA, creating a branched DNA structure.[4] Host DNA replication machinery uses the free 3' ends of the nicked target DNA as primers to synthesize new DNA, duplicating the transposon.[4][7] The result is a single, larger plasmid known as a "cointegrate," which contains two copies of the this compound transposon in the same orientation, flanking the fused donor and target replicons.[7][8]
Stage 2: Cointegrate Resolution
-
Resolvase Binding : The TnpR resolvase, encoded by the transposon, recognizes and binds to a specific site within each of the duplicated transposons called the res site.[5][9]
-
Site-Specific Recombination : The resolvase mediates a site-specific recombination event between the two res sites.[10] This crossover event resolves the cointegrate into two separate circular molecules.
-
Final Products : The final products are the original donor plasmid and the target plasmid, which now contains a new copy of the this compound transposon.[7] Each plasmid is a separate replicon.
This two-step process ensures that the transposon is copied to a new location without being excised from its original position.
References
- 1. This compound transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integration of a transposon this compound-encoded inhibitor-resistant beta-lactamase gene, bla(TEM-67) from Proteus mirabilis, into the Escherichia coli chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transposon this compound intra-molecular transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. embopress.org [embopress.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. plasmid-cointegrates-and-their-resolution-mediated-by-transposon-tn3-mutants - Ask this paper | Bohrium [bohrium.com]
- 9. Resolution of a hybrid cointegrate between transposons Tn501 and Tn1721 defines the recombination site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
The Role of Tn1 in Horizontal Gene Transfer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bacterial transposon Tn1 and its critical role in horizontal gene transfer (HGT), a primary driver of antibiotic resistance dissemination. This compound, a member of the Tn3 family of replicative transposons, serves as a potent vehicle for the mobilization and spread of genetic material, including antibiotic resistance genes, among diverse bacterial populations. This document details the molecular mechanisms of this compound transposition, its genetic structure, regulatory circuits, and the experimental methodologies used to study its activity.
Introduction to this compound and Horizontal Gene Transfer
Horizontal gene transfer is a fundamental process in bacterial evolution, allowing for the rapid acquisition of new genetic traits. Transposons, or "jumping genes," are mobile genetic elements that can move from one genomic location to another, and when located on plasmids, they can be transferred between bacteria. This compound is a well-characterized replicative transposon that plays a significant role in the spread of antibiotic resistance genes. Its ability to move between plasmids and chromosomes facilitates the dissemination of these resistance determinants through bacterial populations via conjugation, transformation, and transduction.
Molecular Architecture of Transposon this compound
Transposon this compound possesses a well-defined genetic structure essential for its mobility and regulatory functions. It is characterized by the presence of two key genes, tnpA and tnpR, flanked by 38-base pair inverted repeats (IRs).
-
tnpA : This gene encodes the transposase, the enzyme responsible for catalyzing the transposition process. The transposase recognizes the inverted repeats at the ends of the transposon, mediating the DNA cleavage and strand transfer events that underpin its movement.
-
tnpR : This gene encodes the resolvase, a multifunctional protein that mediates the resolution of the cointegrate intermediate formed during replicative transposition. Additionally, TnpR acts as a transcriptional repressor, regulating the expression of both tnpA and its own gene, tnpR.
-
Inverted Repeats (IRs) : These 38-bp sequences are located at both ends of the transposon and serve as the recognition sites for the transposase. While the exact sequence for this compound can vary slightly, a consensus sequence based on related Tn3-family transposons like Tn1721 and Tn21 provides a representative structure.
-
Antibiotic Resistance Gene : this compound often carries a gene conferring resistance to beta-lactam antibiotics, such as bla (β-lactamase), which is a major factor in its clinical significance.
The Mechanism of this compound Replicative Transposition
This compound moves via a replicative transposition mechanism, which involves the duplication of the transposon. This "copy-and-paste" process results in one copy of the transposon remaining at the original location while a new copy is inserted at a target site.
The key steps in this process are:
-
Formation of the Transpososome : The TnpA transposase binds to the inverted repeats of the donor plasmid containing this compound.
-
Cointegrate Formation : The transpososome facilitates the fusion of the donor and recipient replicons (e.g., a plasmid and the bacterial chromosome), forming a cointegrate structure. In this intermediate, the two replicons are joined by two copies of this compound.
-
Resolution of the Cointegrate : The TnpR resolvase recognizes a specific site within the transposon called the res site and mediates a site-specific recombination event. This resolves the cointegrate into two separate molecules, each containing a copy of this compound.
Signaling Pathway for this compound Transposition
Regulation of this compound Transposition
The transposition of this compound is a tightly regulated process to prevent excessive transposition events that could be detrimental to the host cell. The TnpR resolvase plays a dual role in this regulation.
Quantitative Data on this compound Transposition
The frequency of this compound transposition can be influenced by various factors, including the host bacterium, the presence of other mobile genetic elements, and environmental conditions.
| Parameter | Host Organism | Experimental Condition | Transposition Frequency | Reference |
| Transposition of this compound from a non-replicating plasmid | Acinetobacter baylyi | Natural transformation | (7.9 ± 7.1) x 10-9 per recipient cell | |
| Impact of RecA on transposition | Acinetobacter baylyi (ΔrecA) | Natural transformation | Below detection limit | |
| Impact of RecBCD on transposition | Acinetobacter baylyi (ΔrecBCD) | Natural transformation | Increased stability of dsDNA intermediate |
Experimental Protocols for Studying this compound Transposition
Protocol for this compound Conjugation Assay
This protocol describes a standard mating assay to demonstrate the transfer of a plasmid carrying this compound from a donor to a recipient bacterial strain.
Materials:
-
Donor strain (e.g., E. coli) carrying a conjugative plasmid with this compound (e.g., RP4) and a selectable marker (e.g., kanamycin resistance on the plasmid backbone). This compound carries ampicillin resistance.
-
Recipient strain (e.g., E. coli) resistant to a specific antibiotic (e.g., nalidixic acid) for counter-selection.
-
Luria-Bertani (LB) broth and agar plates.
-
Antibiotics: Kanamycin, Ampicillin, Nalidixic acid.
Procedure:
-
Culture Preparation: Inoculate 5 mL of LB broth with the donor and recipient strains separately. The donor culture should be supplemented with kanamycin. Incubate overnight at 37°C with shaking.
-
Mating: Mix 0.5 mL of the donor culture and 0.5 mL of the recipient culture in a microfuge tube. Pellet the cells by centrifugation (5,000 x g for 5 minutes).
-
Resuspend the cell pellet in 50 µL of fresh LB broth and spot the mixture onto a non-selective LB agar plate.
-
Incubate the mating plate at 37°C for 4-6 hours to allow conjugation to occur.
-
Selection of Transconjugants: After incubation, scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile saline.
-
Plate serial dilutions of the cell suspension onto selective agar plates containing nalidixic acid and ampicillin to select for recipient cells that have received this compound.
-
Incubate the selective plates at 37°C for 24-48 hours.
-
Confirmation: Pick individual colonies from the selective plates and streak them onto plates containing kanamycin to confirm the transfer of the entire plasmid, and also perform PCR to verify the presence of this compound-specific genes.
Protocol for Determining this compound Transposition Frequency
This protocol outlines a method to quantify the frequency at which this compound transposes from a donor plasmid to the chromosome of a recipient cell.
Materials:
-
Donor strain carrying a "suicide" plasmid (a plasmid that cannot replicate in the recipient) containing this compound with a selectable marker (e.g., ampicillin resistance).
-
Recipient strain.
-
Selective agar plates.
Procedure:
-
Perform a conjugation assay as described in Protocol 5.1, using a donor with a suicide plasmid carrying this compound.
-
In parallel, plate serial dilutions of the mating mixture onto non-selective plates to determine the total number of recipient cells.
-
Plate serial dilutions of the mating mixture onto plates containing the appropriate antibiotic to select for recipient cells that have undergone a transposition event (i.e., this compound has inserted into the chromosome).
-
Calculation of Transposition Frequency:
-
Count the number of colony-forming units (CFUs) on the selective and non-selective plates.
-
Transposition Frequency = (Number of transconjugant CFUs / Total number of recipient CFUs).
-
Experimental Workflow for a this compound Mating Assay
Conclusion and Future Directions
Transposon this compound remains a significant factor in the horizontal transfer of antibiotic resistance genes. A thorough understanding of its transposition mechanism and regulation is crucial for developing strategies to combat the spread of antibiotic resistance. Future research should focus on identifying inhibitors of transposase and resolvase activity, which could serve as novel therapeutic agents to limit the mobility of this compound and other clinically important transposons. Furthermore, continued surveillance of the prevalence and evolution of this compound in clinical and environmental settings is essential for monitoring the dynamics of antibiotic resistance dissemination.
The Proliferation of Resistance: A Technical Guide to the Tn1 Transposon
An In-Depth Examination of a Key Player in the Spread of Antibiotic Resistance for Researchers, Scientists, and Drug Development Professionals
The Tn1 transposon, a member of the Tn3 family of transposable elements, stands as a significant vector in the dissemination of antibiotic resistance genes among bacteria. Its ability to move within and between genomes, carrying with it a gene conferring resistance to β-lactam antibiotics, makes it a critical subject of study in the ongoing battle against antimicrobial resistance. This technical guide provides a comprehensive overview of the this compound transposon, its mechanism of action, and the experimental methodologies used to investigate its role in the spread of antibiotic resistance.
Core Characteristics of the this compound Transposon
The this compound transposon is a non-composite, replicative transposon, meaning it duplicates itself during the transposition process, leaving a copy at the original location while inserting a new copy at a target site.[1]
Genetic Architecture
The this compound transposon possesses a well-defined genetic structure, typically around 4.9 kilobases in length, which includes the following key components:
-
Inverted Repeats (IRs): Flanking the transposon are 38-base pair inverted repeats that are essential for the transposition process. These sequences are recognized by the transposase.[2]
-
tnpA Gene: This gene encodes the transposase, the enzyme that catalyzes the movement of the transposon.[2]
-
tnpR Gene: This gene encodes the resolvase, which plays a crucial role in the second step of the replicative transposition by resolving the cointegrate intermediate. The TnpR protein also acts as a repressor, regulating the expression of both tnpA and tnpR.[2]
-
Antibiotic Resistance Gene: this compound carries the blaTEM-2 gene, which encodes a β-lactamase enzyme that confers resistance to ampicillin and other β-lactam antibiotics.[2]
-
res Site: This is a specific resolution site within the transposon where the resolvase acts to separate the fused DNA molecules (cointegrate) that are formed during replicative transposition.[2]
A diagram illustrating the genetic organization of the this compound transposon is provided below.
Caption: Genetic organization of the this compound transposon.
The Replicative Transposition Mechanism
The movement of the this compound transposon occurs via a two-step replicative mechanism, a hallmark of the Tn3 family. This process results in the duplication of the transposon.[3]
Step 1: Cointegrate Formation: The transposase, encoded by tnpA, initiates the process by recognizing the inverted repeats of the transposon on the donor DNA molecule. It then makes single-stranded cuts at the ends of the transposon and at a target site in the recipient DNA molecule. The transposon is then ligated to the target DNA, creating a branched structure. The host cell's DNA replication machinery then duplicates the transposon, resulting in a cointegrate, a single large DNA molecule containing both the donor and recipient DNA fused together with two copies of the transposon in the same orientation.[3][4]
Step 2: Resolution: The resolvase, encoded by tnpR, recognizes the res sites within the two copies of the transposon in the cointegrate. It then mediates a site-specific recombination event that resolves the cointegrate into the original donor molecule (now with a copy of the transposon) and the recipient molecule, which now also contains a copy of the transposon.[4]
The following diagram illustrates the replicative transposition pathway of this compound.
Caption: Replicative transposition mechanism of this compound.
Quantitative Impact on Antibiotic Resistance
The presence of the this compound transposon has a dramatic and clinically significant impact on the susceptibility of bacteria to β-lactam antibiotics. The expression of the blaTEM-2 gene leads to a substantial increase in the Minimum Inhibitory Concentration (MIC) of ampicillin.
| Bacterial Strain | This compound Status | Ampicillin MIC (µg/mL) | Reference |
| Acinetobacter baylyi ADP1 | Absent | 2 | [2] |
| Acinetobacter baylyi ADP1 | Present | >256 | [2] |
Table 1: Impact of this compound Transposon on Ampicillin Minimum Inhibitory Concentration (MIC)
Transposition Frequency
The frequency at which this compound transposes is a critical factor in its ability to spread. This rate can be influenced by various factors, including the host bacterium and environmental conditions.
| Host Organism | Transposition Frequency (per recipient cell) | Reference |
| Acinetobacter baylyi | (6.4±8.4)×10-8 | [2] |
| Escherichia coli | ~1.15 x 10-5 (for various IS elements) | [4] |
Table 2: Transposition Frequencies of this compound and other Transposable Elements Note: The transposition frequency for E. coli is an average for various insertion sequences and not specific to this compound, but provides context for typical transposition rates.
Experimental Protocols for Studying this compound
Investigating the this compound transposon and its role in antibiotic resistance requires a suite of molecular biology techniques. Below are detailed methodologies for key experiments.
Bacterial Conjugation Assay to Demonstrate this compound Transfer
This protocol outlines a method to demonstrate the horizontal transfer of the this compound transposon from a donor to a recipient bacterial strain. A common approach involves using a donor strain that contains a conjugative plasmid carrying this compound and a recipient strain that is susceptible to ampicillin and has a selectable marker (e.g., resistance to another antibiotic like nalidixic acid).
Materials:
-
Donor E. coli strain (e.g., S17-1) carrying a conjugative plasmid with this compound (e.g., RP4::this compound).
-
Recipient E. coli strain (e.g., DH5α) resistant to a counter-selectable marker (e.g., nalidixic acid) and susceptible to ampicillin.
-
Luria-Bertani (LB) agar and broth.
-
Ampicillin and nalidixic acid.
Procedure:
-
Culture Preparation: Grow overnight cultures of the donor and recipient strains in LB broth at 37°C. The donor culture should be supplemented with ampicillin to ensure plasmid maintenance.
-
Mating: Mix 100 µL of the donor culture and 900 µL of the recipient culture in a microfuge tube. Pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in 100 µL of fresh LB broth.
-
Incubation: Spot the cell mixture onto a non-selective LB agar plate and incubate at 37°C for 4-6 hours to allow for conjugation to occur.
-
Selection of Transconjugants: After incubation, scrape the cell mixture from the plate and resuspend it in 1 mL of sterile saline. Plate serial dilutions of the cell suspension onto LB agar plates containing both ampicillin and nalidixic acid.
-
Quantification: Incubate the selective plates overnight at 37°C. Count the number of colonies (transconjugants) on the plates. To calculate the conjugation frequency, also plate dilutions of the initial recipient culture on plates with nalidixic acid alone to determine the total number of recipient cells. The conjugation frequency is the number of transconjugants divided by the total number of recipient cells.
Caption: Workflow for a bacterial conjugation assay.
Inverse PCR (iPCR) for Mapping this compound Insertion Sites
Inverse PCR is a technique used to amplify the unknown DNA sequence flanking a known DNA sequence, such as a transposon insertion. This protocol is adapted for mapping this compound insertion sites.
Materials:
-
Genomic DNA from a bacterial strain with a this compound insertion.
-
Restriction enzymes that do not cut within the this compound sequence (e.g., HindIII, EcoRI).
-
T4 DNA Ligase.
-
PCR primers designed to anneal within the ends of this compound and point outwards into the flanking genomic DNA.
-
Forward Primer (near one end of this compound): 5'-[Sequence]-3'
-
Reverse Primer (near the other end of this compound): 5'-[Sequence]-3'
-
-
Taq DNA polymerase and PCR reagents.
Procedure:
-
Genomic DNA Digestion: Digest 1-2 µg of genomic DNA with a suitable restriction enzyme overnight.
-
Ligation: Purify the digested DNA and perform a self-ligation reaction at a low DNA concentration to favor the formation of circular DNA molecules.
-
Inverse PCR: Use the circularized DNA as a template for PCR with the outward-facing primers designed from the this compound sequence.
-
Sequencing and Analysis: Purify the PCR product and sequence it using one of the PCR primers. The resulting sequence will correspond to the genomic DNA adjacent to the this compound insertion site. This sequence can then be compared to a reference genome to pinpoint the exact location of the insertion.
Caption: Workflow for Inverse PCR (iPCR).
Southern Blot Analysis to Confirm this compound Insertion
Southern blotting can be used to confirm the presence and determine the number of this compound insertions in a bacterial genome.
Materials:
-
Genomic DNA from the wild-type and putative this compound-containing strains.
-
Restriction enzyme that cuts outside of the this compound sequence.
-
Agarose gel electrophoresis equipment.
-
Nylon membrane.
-
A DNA probe specific to a region within the this compound transposon (e.g., a PCR-amplified fragment of the blaTEM-2 gene).
-
Probe labeling and detection reagents (e.g., DIG or radioactive labeling systems).
Procedure:
-
DNA Digestion and Electrophoresis: Digest genomic DNA from both the wild-type and mutant strains with a chosen restriction enzyme. Separate the resulting fragments by size on an agarose gel.
-
Blotting: Transfer the DNA from the gel to a nylon membrane.
-
Probe Hybridization: Hybridize the membrane with the labeled this compound-specific probe.
-
Detection: Wash the membrane to remove any unbound probe and detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes, colorimetric or chemiluminescent detection for non-radioactive probes).
-
Analysis: The presence of a band in the lane with DNA from the this compound-containing strain that is absent in the wild-type lane confirms the insertion of the transposon. The number of bands can indicate the number of insertion sites.
Caption: Workflow for Southern Blot analysis.
Conclusion
The this compound transposon is a potent vehicle for the dissemination of antibiotic resistance. Its efficient replicative transposition mechanism and the potent β-lactamase it carries contribute significantly to the challenge of antimicrobial resistance. A thorough understanding of its structure, function, and mechanisms of transfer is paramount for the development of novel strategies to combat the spread of antibiotic resistance. The experimental protocols detailed in this guide provide a framework for researchers to investigate the dynamics of this compound and other mobile genetic elements, ultimately contributing to the development of new therapeutics and interventions.
References
An In-depth Technical Guide to the Replicative Transposition Mechanism of Tn1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the replicative transposition mechanism of the transposon Tn1, a member of the well-studied Tn3 family. The content herein is intended for an audience with a strong background in molecular biology and genetics, aiming to provide a detailed understanding of the molecular processes, regulatory circuits, and experimental methodologies associated with this compound transposition.
Introduction to this compound and Replicative Transposition
Transposon this compound is a bacterial transposable element that mobilizes via a replicative mechanism.[1] This process, often termed "copy and paste," results in the duplication of the transposon, with one copy remaining at the original location and a new copy inserted at a target site. This mechanism contributes significantly to the dissemination of genetic information, including antibiotic resistance genes, among bacterial populations.
The core components of the this compound transposition machinery are encoded by the transposon itself. These include two key proteins: the transposase (TnpA) and the resolvase (TnpR). The transposon is also defined by its terminal inverted repeats (IRs), which are essential for recognition and processing by the transposase.
The Molecular Machinery of this compound Transposition
The transposition of this compound is a multi-step process orchestrated by the interplay of transposon-encoded proteins and host-cell factors.
Key Genetic Elements of this compound
| Element | Size (approx.) | Function |
| tnpA | 3 kb | Encodes the transposase enzyme responsible for the initial steps of transposition. |
| tnpR | 0.5 kb | Encodes the resolvase enzyme, which mediates the resolution of the cointegrate intermediate. Also acts as a repressor of tnpA and tnpR transcription. |
| Inverted Repeats (IRs) | 38 bp | Terminal sequences that are recognized and bound by the transposase. |
| res site | 114 bp | The site of action for the resolvase (TnpR) during cointegrate resolution. |
| Antibiotic Resistance Gene | Variable | Often carries a gene conferring resistance to antibiotics, such as β-lactamase (bla). |
The Two-Stage Mechanism of Replicative Transposition
The replicative transposition of this compound proceeds through two major stages:
-
Cointegrate Formation: This stage is initiated by the transposase, TnpA. The donor replicon (containing this compound) and the target replicon are brought together. TnpA introduces single-strand nicks at the ends of the transposon and at the target site. The free ends of the transposon are then ligated to the nicked target DNA, creating a branched structure. The host's DNA replication machinery then duplicates the transposon, resulting in a cointegrate structure where the donor and target replicons are fused, with a copy of this compound at each junction.
-
Cointegrate Resolution: The cointegrate intermediate is resolved by the site-specific recombinase, TnpR. TnpR recognizes and binds to the res sites within the two copies of this compound. It then mediates a recombination event between the two res sites, leading to the separation of the two replicons. The final products are the original donor replicon with its copy of this compound and the target replicon with a newly inserted copy of this compound.
Quantitative Analysis of this compound Transposition
| Transposon | Condition | Transposition Frequency |
| Tn4430 | Naive target | ~ 5 x 10-2 |
| Tn4430 | Target with pre-existing transposon | ~ 1 x 10-3 |
| Tn1000 | - | Majority of products are cointegrates |
Experimental Protocols
Mating-Out Assay for Measuring Transposition Frequency
This assay is designed to quantify the rate of transposition from a donor plasmid to a conjugative plasmid.
Materials:
-
Donor strain: E. coli harboring a non-conjugative plasmid carrying this compound and a helper plasmid providing the transposase in trans.
-
Recipient strain: E. coli harboring a conjugative plasmid (e.g., an F factor derivative) and resistant to a specific antibiotic (e.g., nalidixic acid).
-
Selective media: LB agar plates with appropriate antibiotics.
Protocol:
-
Grow overnight cultures of the donor and recipient strains in LB broth with appropriate antibiotics.
-
Mix equal volumes of the donor and recipient cultures and spot them onto a non-selective LB agar plate. Incubate at 37°C for 4-6 hours to allow for conjugation.
-
Resuspend the mating mixture in 1 ml of sterile saline.
-
Plate serial dilutions of the mating mixture on selective plates:
-
To determine the number of recipient cells, plate on media containing the recipient-specific antibiotic.
-
To determine the number of transconjugants that have received the conjugative plasmid with a this compound insertion, plate on media containing the recipient-specific antibiotic and the antibiotic resistance marker of this compound.
-
-
Incubate the plates overnight at 37°C.
-
Calculate the transposition frequency as the ratio of transconjugants with this compound to the total number of recipient cells.
Purification of this compound/Tn3 Transposase (TnpA)
This protocol is adapted from the purification of Tn3 transposase.[3]
Materials:
-
E. coli strain overexpressing this compound/Tn3 transposase.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% sucrose, 1 mM EDTA, 1 mM DTT).
-
Polyethyleneimine solution.
-
Ammonium sulfate.
-
Chromatography columns: Sephacryl S-300, phosphocellulose, DNA-cellulose.
Protocol:
-
Grow the overexpression strain to mid-log phase and induce transposase expression.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Precipitate nucleic acids by adding polyethyleneimine to the supernatant.
-
Elute the transposase from the pellet with a high-salt buffer.
-
Precipitate the transposase with ammonium sulfate.
-
Resuspend the pellet and dialyze against a low-salt buffer.
-
Perform sequential chromatography on Sephacryl S-300 (gel filtration), phosphocellulose (ion exchange), and DNA-cellulose (affinity) columns to purify the transposase to homogeneity.
-
Monitor the purity of the fractions by SDS-PAGE.
Visualizations of Key Processes
Signaling Pathways and Molecular Interactions
The expression of the tnpA and tnpR genes is tightly regulated. The TnpR protein acts as a repressor for both its own gene and the tnpA gene, creating a negative feedback loop.
Caption: Regulatory circuit of this compound transposition.
Experimental Workflow for Transposition Analysis
The following diagram illustrates the workflow for analyzing the products of a this compound transposition event.
Caption: Workflow for this compound transposition analysis.
Logical Relationship of the Replicative Transposition Mechanism
This diagram outlines the logical progression of the replicative transposition process.
Caption: Logical flow of this compound replicative transposition.
References
The Core Functions of tnpA and tnpR in the Tn1 Transposon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tn1 transposon, a member of the widespread Tn3 family of transposable elements, is a significant contributor to the dissemination of antibiotic resistance genes in bacteria. Its ability to move between different DNA molecules is a key mechanism of horizontal gene transfer, a process of considerable interest to researchers in microbiology, genetics, and drug development. The transposition of this compound is a replicative process, meaning the transposon is duplicated during its movement. This complex process is orchestrated by two key genes encoded within the transposon itself: tnpA and tnpR. This technical guide provides an in-depth exploration of the functions of the tnpA and tnpR gene products, detailing their roles in the transposition mechanism, their regulation, and the experimental methodologies used to study them.
The this compound Transposition Machinery: tnpA and tnpR
The genetic architecture of this compound is elegantly organized to control its own mobility. The transposon is flanked by two 38-bp inverted repeats (IRs) that are essential for the transposition process. Between these IRs lie three key genes: bla (encoding β-lactamase, conferring resistance to penicillin), tnpA (encoding the transposase), and tnpR (encoding the resolvase).[1]
The Role of tnpA: The Transposase
The tnpA gene encodes the transposase, a large protein of approximately 1015 amino acids, which is the primary catalyst for the transposition event.[2] The TnpA protein recognizes and binds to the 38-bp inverted repeats at the ends of the transposon.[1] Its primary function is to initiate the replicative transposition process by mediating the formation of a "cointegrate" structure. This process involves the fusion of the donor replicon (containing this compound) and the target replicon.[3]
The formation of the cointegrate is a multi-step process:
-
Nicking: The TnpA transposase makes single-stranded nicks at the 3' ends of the transposon sequence within the donor molecule and at the target site in the recipient molecule.
-
Strand Transfer: The free 3' ends of the transposon are then ligated to the 5' ends of the nicked target DNA.
-
Replication: This strand transfer event creates a replication fork-like structure. The host cell's DNA replication machinery then duplicates the transposon sequence.
The result is a single, larger replicon (the cointegrate) containing two directly repeated copies of the this compound transposon, with the donor and target DNA molecules fused.[3] The expression of tnpA is tightly regulated to prevent excessive, and potentially lethal, transposition events.
The Dual Function of tnpR: The Resolvase and Repressor
The tnpR gene encodes a smaller protein of 185 amino acids with two critical functions: it acts as a site-specific recombinase (resolvase) and as a transcriptional repressor.[2]
1. Resolvase Activity:
Following the formation of the cointegrate by TnpA, the TnpR resolvase is required to complete the transposition process. TnpR recognizes and binds to a specific site within each of the duplicated transposon copies called the res site. The res site is a 114-bp region located in the intercistronic region between the tnpA and tnpR genes.[4]
The TnpR-mediated resolution of the cointegrate involves a site-specific recombination event between the two res sites. This recombination resolves the cointegrate into two separate circular molecules: the original donor replicon with its copy of this compound restored, and the target replicon now containing a new copy of the this compound transposon.
2. Repressor Activity:
In addition to its role as a recombinase, TnpR also functions as a repressor of gene expression. It negatively regulates the transcription of both its own gene (tnpR) and the transposase gene (tnpA).[5] This autoregulation and repression of the transposase are crucial for controlling the frequency of transposition and maintaining the stability of the host genome. TnpR exerts its repressive effect by binding to specific operator sequences that overlap with the promoters of the tnpA and tnpR genes, which are located within the res site.
Quantitative Data on TnpA and TnpR Function
Precise quantitative data on the enzymatic activities and binding affinities of this compound's TnpA and TnpR are essential for a complete understanding of its transposition mechanism. Due to the close relationship and functional interchangeability between the this compound and Tn3 systems, data from Tn3 is often used as a proxy.
| Parameter | Gene Product | Value | Remarks |
| Enzymatic Kinetics | |||
| Catalytic Rate (kcat) | TnpA (Transposase) | Data not readily available in searched literature. | The catalytic activity of TnpA is tightly regulated and difficult to measure in vitro. Mutations that bypass this regulation have been studied, but specific kcat values are not commonly reported.[6][7] |
| TnpR (Resolvase) | Data not readily available in searched literature. | The focus of most studies has been on the DNA binding and recombination mechanism rather than classical enzyme kinetics. | |
| Michaelis Constant (Km) | TnpA (Transposase) | Data not readily available in searched literature. | |
| TnpR (Resolvase) | Data not readily available in searched literature. | ||
| DNA Binding Affinity | |||
| Dissociation Constant (Kd) for res site | TnpR (Resolvase) | TnpR binds to three distinct subsites within the res region with different affinities. | |
| Site I: Lower affinity | The crossover point for recombination occurs within Site I.[8] | ||
| Site II: Higher affinity | Sites II and III are considered accessory sites crucial for the formation of the synaptic complex.[7][8] | ||
| Site III: Higher affinity | The higher affinity of TnpR for sites II and III is important for initiating the assembly of the recombination complex.[7] | ||
| Transposition Frequency | |||
| Effect of tnpA Expression | TnpA (Transposase) | ~30-fold increase in expression leads to a significant increase in transposition frequency. | Mutations in the translational initiation region of tnpA can lead to its overproduction, thereby increasing the rate of transposition.[9] |
| Effect of tnpR | TnpR (Resolvase) | Presence of functional TnpR is required for the completion of transposition (resolution of cointegrates). | In the absence of TnpR, cointegrate structures accumulate.[9] |
Signaling Pathways and Logical Relationships
The process of this compound transposition and its regulation can be visualized as a series of interconnected molecular events.
Replicative Transposition Pathway
This diagram illustrates the two-stage process of replicative transposition mediated by TnpA and TnpR.
Caption: The two-step replicative transposition pathway of this compound.
Regulatory Network of tnpA and tnpR Expression
This diagram shows how the TnpR protein negatively regulates the expression of both the transposase (tnpA) and itself (tnpR).
Caption: Repression of tnpA and tnpR transcription by the TnpR protein.
Experimental Protocols
Studying the function of tnpA and tnpR requires a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Transposition Assay
This assay is designed to detect the formation of cointegrate molecules, the hallmark of the first step of this compound/Tn3 transposition.
a. Materials:
-
Donor plasmid containing a wild-type or mutant this compound/Tn3 element (e.g., pBR322::this compound).
-
Target plasmid (e.g., a smaller, easily distinguishable plasmid like pUC19).
-
Purified TnpA transposase (or a cell extract from a strain overexpressing TnpA).
-
Reaction buffer: 25 mM HEPES (pH 7.6), 10 mM MgCl₂, 100 µg/ml BSA, 2 mM DTT.
-
ATP.
-
Agarose gel electrophoresis equipment.
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe).
b. Protocol:
-
Set up the reaction mixture on ice:
-
Donor plasmid (100 ng)
-
Target plasmid (100 ng)
-
Purified TnpA (concentration to be optimized, typically in the nanomolar range)
-
10x Reaction buffer (5 µl)
-
10 mM ATP (1 µl)
-
Nuclease-free water to a final volume of 50 µl.
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 5 µl of 0.5 M EDTA.
-
Purify the DNA by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the DNA pellet in 20 µl of TE buffer.
-
Analyze the reaction products by agarose gel electrophoresis. The formation of a higher molecular weight band corresponding to the size of the donor and target plasmids combined indicates the formation of cointegrates.
In Vitro Resolvase Assay
This assay measures the ability of TnpR to resolve a cointegrate substrate.
a. Materials:
-
A plasmid substrate containing two directly repeated res sites, mimicking a cointegrate (e.g., constructed by in vitro ligation).
-
Purified TnpR resolvase.
-
Reaction buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Agarose gel electrophoresis equipment.
b. Protocol:
-
Set up the reaction mixture:
-
Cointegrate-mimic plasmid (200 ng)
-
Purified TnpR (concentration to be optimized)
-
10x Reaction buffer (2 µl)
-
Nuclease-free water to a final volume of 20 µl.
-
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 2 µl of 10% SDS and 1 µl of 0.5 M EDTA.
-
Analyze the products by agarose gel electrophoresis. Successful resolution will result in the appearance of two smaller DNA bands corresponding to the resolved monomeric plasmids.
Electrophoretic Mobility Shift Assay (EMSA) for TnpR-res Interaction
EMSA is used to study the binding of TnpR to the res site.
a. Materials:
-
A DNA probe containing the res site (or individual subsites I, II, or III), typically end-labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Purified TnpR resolvase.
-
Binding buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
Native polyacrylamide gel (4-6%).
-
Electrophoresis buffer (e.g., 0.5x TBE).
b. Protocol:
-
Prepare the labeled DNA probe.
-
Set up the binding reactions on ice:
-
Labeled probe (e.g., 10,000 cpm or 0.1-1 nM)
-
Purified TnpR (at varying concentrations)
-
Non-specific competitor DNA (e.g., 1 µg)
-
5x Binding buffer (4 µl)
-
Nuclease-free water to a final volume of 20 µl.
-
-
Incubate at room temperature for 20-30 minutes.
-
Add 2 µl of 10x loading dye (without SDS).
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a low voltage (e.g., 100-150V) in a cold room or with cooling.
-
Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel using an appropriate scanner. A "shift" in the mobility of the probe, appearing as a higher molecular weight band, indicates the formation of a TnpR-res complex.
Conclusion
The tnpA and tnpR genes of the this compound transposon represent a sophisticated molecular machine for genetic mobility. The TnpA transposase drives the initial fusion of donor and target replicons, while the TnpR resolvase not only resolves this intermediate to complete the transposition but also tightly regulates the entire process. This dual functionality of TnpR ensures that transposition occurs at a manageable rate, preventing detrimental effects on the host genome. A thorough understanding of these core functions is critical for researchers aiming to unravel the mechanisms of antibiotic resistance dissemination and for professionals in drug development seeking to exploit or inhibit these processes. The experimental protocols provided herein offer a foundation for the further investigation of this fascinating and medically important transposable element.
References
- 1. Tn3 transposon - Wikipedia [en.wikipedia.org]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Tn3_resolvase [bionity.com]
- 4. youtube.com [youtube.com]
- 5. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mobility and Generation of Mosaic Non-Autonomous Transposons by Tn3-Derived Inverted-Repeat Miniature Elements (TIMEs) | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Sequence Analysis of Tn1 Inverted Repeats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sequence analysis of the inverted repeats (IRs) of the Tn1 transposon, a member of the widespread Tn3 family of replicative transposons. Understanding the structure and function of these terminal sequences is critical for applications in molecular biology, genetics, and drug development, particularly in the context of antibiotic resistance dissemination. This document details the structure of this compound, the mechanism of its transposition, methodologies for its analysis, and the impact of sequence variations within its inverted repeats.
Introduction to the this compound Transposon
The this compound transposon is a mobile genetic element capable of moving within and between DNA molecules through a process called transposition.[1] It belongs to the Class II, or "cut-and-paste," transposons, although its replicative mechanism is more accurately described as "copy-and-paste."[2] this compound and the closely related transposon Tn3 are instrumental in the horizontal gene transfer of various genes, most notably those conferring antibiotic resistance.[1]
The structure of this compound is well-defined, consisting of three key protein-coding regions flanked by 38-base pair terminal inverted repeats (IRs).[1][3] These genes are:
-
tnpA : Encodes the transposase, the enzyme that orchestrates the DNA cleavage and strand transfer events of transposition.
-
tnpR : Encodes the resolvase, which mediates a site-specific recombination event to resolve the cointegrate intermediate formed during replicative transposition.
-
bla : Encodes β-lactamase, an enzyme that confers resistance to penicillin and other β-lactam antibiotics.
The 38-bp inverted repeats are the critical cis-acting sequences recognized by the transposase and are absolutely essential for transposition.[3]
The this compound Inverted Repeats: Sequence and Functional Domains
The 38-bp inverted repeats of this compound and Tn3 are identical and their sequence is crucial for the initiation of transposition. The sequence of the left and right inverted repeats are reverse complements of each other.
Table 1: Nucleotide Sequence of the Tn3/Tn1 Inverted Repeats
| Inverted Repeat | Sequence (5' to 3') |
| Left IR (IRL) | GGGTCTGACGCTCAGTGGAACGAAAACTCACGTTAAG |
| Right IR (IRR) | CTTAACGTGAGTTTTCGTTCCACTGAGCGTCAGACCC |
Source: Heffron et al. (1979)
Functional analysis has revealed that the 38-bp inverted repeat is not a homogenous binding site but is organized into distinct functional domains.[4]
Table 2: Functional Domains of the this compound/Tn3 Inverted Repeats
| Domain | Position (within the 38-bp IR) | Function |
| Domain A | 1-10 | Essential for transposition, but not directly involved in transposase binding. May be a recognition site for other host or transposon-encoded factors.[4] |
| Domain B | 13-38 | The primary binding site for the TnpA transposase.[4] |
The Mechanism of this compound Transposition
This compound utilizes a replicative transposition mechanism that involves two main stages, as illustrated in the signaling pathway below.
Caption: The two-stage replicative transposition pathway of this compound.
Stage 1: Cointegrate Formation
-
Binding: The TnpA transposase binds to the 38-bp inverted repeats on the donor plasmid.[4]
-
Synaptic Complex Formation: The transposase brings the donor and target DNA molecules together to form a stable protein-DNA complex known as a transpososome or synaptic complex.
-
DNA Cleavage and Strand Transfer: The transposase makes single-stranded nicks at the ends of the transposon and a staggered cut at the target DNA site. The free ends of the transposon are then joined to the nicked target DNA.
-
Replication: The replication machinery of the host cell uses the free DNA ends as primers to replicate the transposon, resulting in a cointegrate molecule where the donor and target plasmids are fused and contain two copies of this compound.[1] This process also generates a 5-bp direct repeat of the target site sequence flanking the newly inserted transposon.
Stage 2: Resolution
-
Resolvase Binding: The TnpR resolvase recognizes and binds to a specific site within the transposon called the res site.
-
Site-Specific Recombination: The resolvase mediates a reciprocal recombination event between the two res sites in the cointegrate, resolving it into the original donor plasmid and the target plasmid, each now containing a copy of this compound.
Experimental Protocols for this compound Inverted Repeat Analysis
A variety of molecular biology techniques are employed to study the sequence and function of the this compound inverted repeats.
In Vivo Transposition Assay
This assay measures the frequency of transposition from a donor plasmid to a recipient plasmid within a bacterial host.
Methodology:
-
Plasmid Constructs:
-
Donor Plasmid: A plasmid that is unable to replicate in the recipient strain, carrying a this compound derivative with a selectable marker (e.g., antibiotic resistance) and functional or mutated inverted repeats. The tnpA gene is also present on this plasmid or supplied in trans.
-
Recipient Plasmid: A conjugative plasmid with a different selectable marker, resident in the recipient bacterial strain.
-
-
Bacterial Strains: An E. coli donor strain carrying the donor plasmid and a recipient strain carrying the recipient plasmid. A recA- background is often used to prevent homologous recombination.
-
Mating: The donor and recipient strains are mixed and allowed to conjugate, facilitating the transfer of the donor plasmid into the recipient cells.
-
Selection: The mated cells are plated on selective agar containing antibiotics to select for recipient cells that have received the recipient plasmid and have also acquired the transposon from the donor plasmid through transposition.
-
Frequency Calculation: The transposition frequency is calculated as the number of transconjugants (recipient cells with the transposon) divided by the total number of recipient cells.
Caption: Workflow for an in vivo transposition assay.
DNase I Footprinting
This technique is used to identify the precise binding site of the TnpA transposase on the inverted repeat DNA sequence.
Methodology:
-
Probe Preparation: A DNA fragment containing the 38-bp inverted repeat is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with purified TnpA transposase to allow binding. A control reaction without the transposase is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to both reactions. DNase I will randomly cleave the DNA, except where the transposase is bound, protecting the DNA from digestion.
-
Analysis: The DNA fragments are denatured and separated by size on a polyacrylamide gel. The resulting ladder of fragments is visualized by autoradiography or fluorescence imaging. A "footprint," a region with no bands, will appear in the lane with the transposase, corresponding to the protected transposase-binding site.
Caption: Experimental workflow for DNase I footprinting.
Bioinformatics Workflow for Inverted Repeat Sequence Analysis
The analysis of this compound inverted repeats and the identification of new this compound-like elements in genomic data can be accomplished through a structured bioinformatics workflow.
Caption: Bioinformatics pipeline for this compound inverted repeat analysis.
-
Input Data: A genomic or plasmid sequence in FASTA format.
-
Inverted Repeat Detection:
-
De novo identification: Use tools like Inverted Repeats Finder (IRF) to locate potential inverted repeats within the sequence.
-
Homology-based search: Use BLASTn with the known 38-bp this compound/Tn3 IR sequence as a query to find homologous sequences in the input DNA.
-
-
Annotation and Analysis:
-
ORF Prediction: Identify open reading frames (ORFs) between the identified IRs using tools like Prodigal.
-
Homology Search: Use BLASTp to compare the translated ORFs against a database of known transposon proteins to identify tnpA, tnpR, and bla homologs.
-
Multiple Sequence Alignment: Align newly identified IRs with known this compound/Tn3 IRs using tools like ClustalW or MAFFT to identify conserved regions and variations.
-
Secondary Structure Prediction: Analyze the potential for the IR sequences to form secondary structures like stem-loops, which may be important for transposase recognition.
-
-
Output: An annotated map of the identified this compound-like transposon, including the location and sequence of the IRs and the encoded genes.
Conclusion
The 38-bp inverted repeats of the this compound transposon are highly specific and essential sequences that act as the recognition and binding sites for the TnpA transposase, initiating the process of replicative transposition. The analysis of these sequences, through a combination of molecular biology techniques and bioinformatics workflows, is crucial for understanding the mechanics of transposition and the broader implications for genome evolution and the spread of traits like antibiotic resistance. The methodologies and data presented in this guide provide a framework for researchers to investigate the intricate role of these short DNA sequences in the mobility of this compound and related transposable elements.
References
- 1. Tn3 transposon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Transposition with Tn3-family elements occurs through interaction with the host β-sliding clamp processivity factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinformatic Annotation of Transposon DNA Processing Genes on the Long-Read Genome Assembly of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Tn1-Based Gene Knockout Protocol
Introduction
Transposon mutagenesis is a powerful genetic tool for creating random gene disruptions, enabling researchers to elucidate gene function by observing the resulting phenotype. The Tn1 transposon is a member of the Tn3 family of replicative transposons found in bacteria.[1][2] Its transposition is mediated by two key proteins encoded by the transposon itself: a transposase (TnpA) and a resolvase (TnpR).[1] The process involves the formation of a cointegrate intermediate, where the donor and target DNA molecules fuse, followed by a resolution step that separates them, leaving a copy of the transposon at the new insertion site.[1] This protocol provides a detailed methodology for performing this compound-based gene knockout in bacteria using a suicide vector delivery system.
Principle of the Method
The strategy employs a "suicide vector," a plasmid that can replicate in a donor host (e.g., E. coli) but not in the target bacterium.[1] This delivery plasmid carries the this compound transposon, which contains an antibiotic resistance gene (e.g., ampicillin resistance conferred by bla).[1] The transposase and resolvase genes are also located on the transposon.[1] When the plasmid is introduced into the target bacterium, it fails to replicate. The only way for the cells to survive on a medium containing the transposon's antibiotic is if the transposon "jumps" from the plasmid into the host's chromosome. This random insertion event can disrupt a gene, creating a knockout mutant. Subsequent screening and molecular analysis can then identify and characterize mutants with the desired phenotype.
Quantitative Data Summary
The efficiency of transposon mutagenesis can be influenced by various factors, including the host strain, the delivery method, and the specific vector used. The table below summarizes typical quantitative data associated with this compound-based mutagenesis experiments.
| Parameter | Representative Value | Description |
| Delivery Plasmid Concentration | 100-200 ng/µL | Concentration of the suicide plasmid used for transformation. |
| Transformation Efficiency | 10⁴ - 10⁶ CFU/µg DNA | The number of colony-forming units (CFU) produced per microgram of plasmid DNA. This is a measure of the success of DNA uptake. |
| Transposition Frequency | (6.4 ± 8.4) × 10⁻⁸ per recipient cell[1] | The frequency at which the transposon successfully integrates into the chromosome of a recipient cell. This value is specific to this compound in Acinetobacter baylyi.[1] |
| Mutant Stability | >95% | The percentage of selected antibiotic-resistant colonies that maintain the resistance phenotype after non-selective cultivation, indicating stable chromosomal insertion.[1] |
Experimental Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow for generating a this compound-based knockout and the molecular mechanism of this compound replicative transposition.
Caption: Experimental workflow for this compound-based gene knockout.
Caption: Mechanism of this compound replicative transposition.
Detailed Experimental Protocol
Part 1: Preparation of this compound Suicide Delivery Vector
This protocol assumes the this compound transposon, containing the tnpA, tnpR, and an antibiotic resistance gene (bla for ampicillin), has been cloned into a narrow-host-range plasmid that does not replicate in the target bacterium (e.g., pACYC184 for use in Acinetobacter baylyi).[1]
-
Transform Suicide Vector into E. coli : Transform the this compound suicide vector into a suitable E. coli strain (e.g., DH5α) using standard chemical transformation or electroporation methods.
-
Plasmid Propagation and Isolation :
-
Culture the transformed E. coli in LB broth with the appropriate antibiotic for plasmid selection (e.g., Chloramphenicol for a pACYC184 backbone).[1]
-
Incubate overnight at 37°C with shaking.
-
Isolate the plasmid DNA using a commercial plasmid midiprep or maxiprep kit to ensure high purity and quantity.
-
Verify the integrity of the isolated plasmid via restriction digest and agarose gel electrophoresis.
-
Quantify the plasmid concentration using a spectrophotometer.
-
Part 2: Transformation of Target Bacterium
This section describes the introduction of the non-replicative this compound delivery plasmid into the target cells via electroporation.[3][4]
-
Preparation of Electrocompetent Cells :
-
Inoculate a single colony of the target bacterium into 5 mL of appropriate broth (e.g., LB) and grow overnight at the optimal temperature.
-
The next day, inoculate 1 L of fresh broth with the overnight culture and grow to an OD₆₀₀ of 0.4-0.6.
-
Chill the culture on ice for 30 minutes, then pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold, sterile 10% glycerol.
-
Resuspend the final pellet in a small volume (e.g., 1 mL) of 10% glycerol.
-
Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.
-
-
Electroporation :
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 100-200 ng of the this compound suicide vector to the cells. Mix gently.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (e.g., 0.2 cm gap).
-
Pulse the mixture using an electroporator with settings optimized for the target bacterium.
-
Immediately add 1 mL of recovery medium (e.g., SOC broth) to the cuvette and transfer the cell suspension to a new tube.
-
Incubate for 1-2 hours at the optimal growth temperature with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Part 3: Selection of Transposon Mutants
-
Plating : After recovery, pellet the cells by centrifugation and resuspend in 100-200 µL of recovery medium.
-
Selective Media : Spread the cell suspension onto agar plates containing the antibiotic for which the this compound transposon confers resistance (e.g., Ampicillin at 100 µg/mL).
-
Incubation : Incubate the plates at the optimal temperature for 24-72 hours, or until colonies appear.
-
Colony Picking : Each resulting colony represents a potential clone where a transposition event has occurred. Pick individual colonies and streak them onto fresh selective plates to isolate pure clones.
Part 4: Molecular Verification of Gene Knockout
It is crucial to verify that the observed phenotype is due to a single transposon insertion in a specific gene.
-
Genomic DNA Isolation : Isolate genomic DNA from several putative mutant colonies and from the wild-type strain.
-
PCR Screening :
-
Objective : To confirm the presence of the transposon and identify its insertion site.
-
Method : Perform PCR using a combination of primers. A primer specific to the transposon (e.g., hybridizing to the inverted repeat) is used in combination with a gene-specific primer flanking the suspected insertion site.[5]
-
Interpretation : A PCR product will only be generated if the transposon has inserted within the proximity of the gene-specific primer. The size of the product can help map the insertion point.
-
-
Southern Blot Analysis :
-
Objective : To determine the number of transposon insertions in the genome of each mutant. An ideal mutant has a single insertion.
-
Method :
-
Digest genomic DNA from the mutant and wild-type strains with a restriction enzyme that does not cut within the transposon.
-
Separate the digested DNA on an agarose gel and transfer it to a nylon membrane.
-
Probe the membrane with a labeled DNA fragment corresponding to a part of the transposon (e.g., the antibiotic resistance gene).
-
-
Interpretation : The number of bands that hybridize with the probe in each lane corresponds to the number of transposon insertions in that mutant's genome. A single band indicates a single insertion event.
-
-
Sequencing : For precise identification of the insertion site, the PCR product from the screening step or a product from arbitrary PCR can be sequenced. The resulting sequence will contain a portion of the transposon and the adjacent chromosomal DNA, pinpointing the disrupted gene.
References
- 1. This compound transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tn 1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transposon mutagenesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tn1 Transposon Delivery Systems in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transposon mutagenesis is a powerful tool for functional genomics, enabling the random insertion of a transposon into a host genome to create a library of mutants. The Tn1 transposon, a member of the Tn3 family of replicative transposons, is a valuable tool for generating insertional mutations in Escherichia coli. This document provides detailed application notes and protocols for the delivery of the this compound transposon in E. coli for mutagenesis and other genetic engineering applications. This compound carries genes for its own transposition, including a transposase (tnpA) and a resolvase (tnpR), and typically carries an antibiotic resistance marker, such as ampicillin resistance, for selection.[1][2]
Data Presentation
Quantitative data on transposon frequency is crucial for designing and interpreting mutagenesis experiments. The following table summarizes the reported transposition frequencies for this compound and other transposable elements in E. coli.
| Transposable Element | Transposition Frequency (per element, per generation) | Experimental Conditions/Notes | Reference |
| This compound | Increased 10-20 fold | In E. coli strains with het mutations. | [3] |
| Various IS elements | ~1.15 x 10⁻⁵ (overall rate) | Spontaneous transposition in mutation accumulation lines. | [4] |
| IS1 | 2.67 x 10⁻⁵ | Highest rate among tested IS elements. | [4] |
| IS2 | 7.72 x 10⁻⁶ | [4] | |
| IS5 | 1.38 x 10⁻⁶ | [4] |
Signaling Pathways and Mechanisms
The transposition of this compound is a replicative process, meaning the transposon is duplicated during transposition. This process is mediated by the transposase and resolvase enzymes encoded by the tnpA and tnpR genes, respectively, located on the transposon.
This compound Replicative Transposition Pathway
The replicative transposition mechanism of this compound involves the formation of a cointegrate structure, which is then resolved by the resolvase.
Caption: Replicative transposition pathway of the this compound transposon.
Experimental Protocols
Several methods can be employed to deliver the this compound transposon into E. coli. The choice of method depends on the specific application, the desired efficiency, and the available resources.
Protocol 1: this compound Delivery via Conjugation using a Temperature-Sensitive Plasmid
This protocol is adapted from a method for this compound insertion mutagenesis using a temperature-sensitive mutant of plasmid RP4, pTH10, which carries this compound.[5] This method allows for the selection of chromosomal insertions of this compound without the continued presence of the delivery plasmid.
Materials:
-
E. coli donor strain carrying pTH10 (or a similar temperature-sensitive plasmid with this compound)
-
E. coli recipient strain
-
Luria-Bertani (LB) agar and broth
-
Antibiotics (e.g., Kanamycin for pTH10 selection, and an appropriate antibiotic for counter-selection of the donor strain if necessary)
-
Incubators at 30°C and 42°C
Procedure:
-
Mating:
-
Grow overnight cultures of the donor and recipient strains in LB broth at 30°C. The donor culture should contain the appropriate antibiotic to maintain the pTH10 plasmid.
-
Mix equal volumes of the donor and recipient cultures (e.g., 0.5 mL of each).
-
Spot the mixture onto a non-selective LB agar plate and incubate at 30°C for 4-6 hours to allow conjugation to occur.
-
-
Selection of Transconjugants:
-
After incubation, scrape the cell mixture from the plate and resuspend it in 1 mL of sterile saline.
-
Plate serial dilutions of the cell suspension onto LB agar plates containing the antibiotic for this compound selection (e.g., ampicillin) and an antibiotic to select against the donor strain (if applicable). Incubate the plates at 30°C.
-
-
Selection for Chromosomal Insertion:
-
From the transconjugant plates, pick individual colonies and streak them onto LB agar plates containing the same selection antibiotic.
-
Incubate these plates at 42°C. At this non-permissive temperature, the pTH10 plasmid cannot replicate. Colonies that grow have likely integrated the plasmid (and thus this compound) into the chromosome.
-
-
Excision of the Plasmid Backbone (Segregation):
-
To promote the excision of the plasmid backbone, leaving this compound in the chromosome, cultivate the temperature-resistant clones in LB broth at 30°C without antibiotic selection. This allows for the autonomous replication of the excised plasmid.
-
-
Curing of the Autonomous Plasmid:
-
To remove the free pTH10 plasmid, cultivate the cells from the previous step at 42°C in LB broth without antibiotic selection.
-
Plate the culture onto non-selective LB agar and incubate at 42°C.
-
Test the resulting colonies for the loss of the plasmid-encoded antibiotic resistance (e.g., kanamycin and tetracycline for pTH10) while retaining the this compound-encoded resistance (e.g., ampicillin).
-
-
Verification of this compound Insertion:
-
Colonies that are sensitive to the plasmid-specific antibiotics but resistant to the this compound antibiotic are putative chromosomal this compound insertion mutants.
-
Verify the insertions by techniques such as PCR, Southern blotting, or sequencing.
-
Experimental Workflow for this compound Mutagenesis
Caption: Workflow for this compound insertion mutagenesis in E. coli.
Protocol 2: General Transposon Mutagenesis by Electroporation
This protocol provides a general framework for transposon mutagenesis that can be adapted for this compound, assuming a suitable delivery plasmid is available.
Materials:
-
Electrocompetent E. coli cells
-
Plasmid DNA carrying the this compound transposon
-
Electroporator and cuvettes
-
SOC or LB medium
-
LB agar plates with appropriate antibiotics
Procedure:
-
Preparation:
-
Thaw a vial of electrocompetent E. coli cells on ice.
-
Add 1-2 µL of the this compound-carrying plasmid DNA to the cells.
-
-
Electroporation:
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the mixture according to the manufacturer's instructions for the electroporator.
-
-
Recovery:
-
Immediately add 1 mL of SOC or LB medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.
-
-
Plating and Selection:
-
Plate the cell suspension on LB agar plates containing the antibiotic for this compound selection.
-
Incubate the plates overnight at 37°C.
-
-
Screening for Mutants:
-
Colonies on the selective plates are transformants that have received the plasmid. To screen for chromosomal insertions, a subsequent step to cure the cells of the delivery plasmid is necessary, which can be achieved if the plasmid has a conditional replicon (e.g., temperature-sensitive) or through other plasmid curing methods.
-
Application Notes
-
Host Factors: The frequency of this compound transposition can be influenced by host factors. For instance, certain mutations in the E. coli chromosome, designated as het mutations, have been shown to increase the frequency of this compound translocation by 10- to 20-fold.[3]
-
Insertion Specificity: While transposition is often considered random, this compound may exhibit some degree of insertional bias. It has been observed that the distribution of auxotrophic mutations caused by this compound insertion is not entirely random, suggesting the existence of preferential integration sites.[5]
-
Stability of Insertions: The precise excision of this compound is a rare event, with a reported frequency of less than 10⁻¹⁰, making the generated mutations stable for further study.[5]
-
Delivery Systems: Besides conjugation and electroporation, other delivery systems like transduction using bacteriophages can also be employed for transposon delivery. The choice of the delivery system will depend on the specific E. coli strain and the experimental goals.
-
Broad Host Range: Plasmids like RP4 have a broad host range among Gram-negative bacteria, making the this compound delivery systems based on such plasmids versatile for use in various species beyond E. coli.[5]
References
- 1. This compound transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Characteristics of the het mutations in the Escherichia coli chromosome causing an increase in this compound transposition frequency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transposon this compound as a probe for studying ColE1 structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound insertion mutagenesis in Escherichia coli K-12 using a temperature-sensitive mutant of plasmid RP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening of Tn1 Insertion Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transposon mutagenesis is a powerful genetic tool for functional genomics, enabling the random insertion of a transposon into a host genome to create a library of mutants. The Tn1 transposon, a member of the Tn3 family of replicative transposons, is a valuable tool for generating insertion mutants in a variety of bacterial species. This application note provides detailed protocols for the screening of this compound insertion mutants, with a focus on applications in drug discovery and development, such as the identification of antibiotic resistance genes and novel drug targets.
Principle of this compound Transposition
This compound transposition is a replicative process mediated by two key proteins encoded by the transposon: transposase (TnpA) and resolvase (TnpR). The process begins with the transposase recognizing the inverted repeats at the ends of the transposon and mediating the formation of a cointegrate structure between the donor and target DNA molecules. This cointegrate is then resolved by the resolvase, resulting in the original donor molecule and the target molecule now containing a copy of the transposon. This mechanism is a key feature of the Tn3 family of transposons.[1]
Data Presentation
Table 1: Transposition Frequencies of this compound
| Organism | Delivery Method | Transposition Frequency (per recipient cell) | Reference |
| Acinetobacter baylyi | Natural transformation | (6.4 ± 8.4) x 10⁻⁸ | [1] |
| Escherichia coli | Conjugation | Reported as "high frequency" but quantitative data varies depending on the delivery vector and experimental conditions. | General observation |
Experimental Protocols
Protocol 1: Generation of a this compound Insertion Mutant Library in E. coli
This protocol describes the generation of a this compound insertion mutant library in Escherichia coli using a suicide delivery vector introduced by conjugation.
Materials:
-
E. coli donor strain (e.g., S17-1λpir) carrying a suicide plasmid with the this compound transposon.
-
E. coli recipient strain of interest.
-
Luria-Bertani (LB) agar and broth.
-
Appropriate antibiotics for selection of the donor and recipient strains, and for selection of transposon insertion mutants.
-
Sterile filter membranes (0.45 µm).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate 5 mL of LB broth with the E. coli donor strain containing the this compound delivery plasmid and the appropriate antibiotic.
-
Inoculate 5 mL of LB broth with the E. coli recipient strain.
-
Incubate both cultures overnight at 37°C with shaking.
-
-
Mating:
-
Subculture 1 mL of each overnight culture into 10 mL of fresh LB broth and grow to an OD600 of approximately 0.5.
-
Mix 1 mL of the donor and 1 mL of the recipient cultures in a microfuge tube.
-
Centrifuge the mixture at 5,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of fresh LB broth.
-
Spot the cell suspension onto a sterile filter membrane placed on an LB agar plate.
-
Incubate the plate at 37°C for 6-8 hours to allow for conjugation.
-
-
Selection of Mutants:
-
After incubation, use sterile forceps to transfer the filter membrane into a tube containing 1 mL of sterile LB broth.
-
Vortex vigorously to resuspend the bacteria from the filter.
-
Plate serial dilutions of the bacterial suspension onto LB agar plates containing the antibiotic encoded by the this compound transposon (e.g., ampicillin) and an antibiotic to which the donor strain is sensitive (to select against the donor).
-
Incubate the plates at 37°C for 24-48 hours until colonies appear.
-
-
Library Storage:
-
Individual colonies can be picked and arrayed into 96-well plates containing LB broth with the appropriate antibiotic and glycerol for long-term storage at -80°C.
-
Protocol 2: Screening for Antibiotic Resistance Mutants
This protocol outlines a method for screening the this compound insertion mutant library to identify genes that, when disrupted, confer resistance to a specific antibiotic.
Materials:
-
This compound insertion mutant library.
-
LB agar plates.
-
Antibiotic of interest.
-
Sterile replica plating tool.
Procedure:
-
Primary Screening:
-
Prepare LB agar plates containing a selective concentration of the antibiotic of interest. The concentration should be determined beforehand to inhibit the growth of the wild-type recipient strain.
-
Using a sterile replica plating tool, transfer colonies from the master plates of the this compound insertion mutant library to the antibiotic-containing plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Confirmation of Resistance:
-
Identify colonies that grow on the antibiotic-containing plates. These are potential resistant mutants.
-
Streak the candidate resistant mutants onto fresh antibiotic-containing plates to confirm the resistance phenotype.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Perform a broth microdilution or agar dilution assay to determine the MIC of the antibiotic for the confirmed resistant mutants compared to the wild-type strain. A significant increase in the MIC indicates a true resistance phenotype.
-
Protocol 3: Identification of this compound Insertion Sites by Inverse PCR (iPCR)
This protocol describes the use of inverse PCR to identify the genomic location of the this compound transposon insertion in the selected mutants.
Materials:
-
Genomic DNA from the this compound insertion mutant.
-
Restriction enzyme that does not cut within the this compound transposon.
-
T4 DNA Ligase.
-
PCR reagents.
-
Primers specific to the known sequence of the this compound transposon, oriented outwards.
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from an overnight culture of the this compound insertion mutant using a standard genomic DNA purification kit.
-
-
Restriction Digestion:
-
Digest 1-2 µg of genomic DNA with a suitable restriction enzyme. The choice of enzyme should be based on the known sequence of the this compound transposon to ensure it does not cut within the element.
-
Heat-inactivate the restriction enzyme according to the manufacturer's instructions.
-
-
Self-Ligation:
-
Perform a self-ligation of the digested genomic DNA fragments at a low DNA concentration to favor intramolecular ligation (circularization). Use T4 DNA Ligase and incubate overnight at 16°C.
-
-
Inverse PCR:
-
Use the circularized DNA as a template for a PCR reaction.
-
Design primers that anneal to the known sequence within the this compound transposon and are oriented to amplify outwards into the flanking genomic DNA.
-
Perform PCR with a high-fidelity polymerase.
-
-
Sequencing and Analysis:
-
Purify the PCR product and send it for Sanger sequencing using one of the iPCR primers.
-
Use BLAST or other sequence alignment tools to compare the obtained sequence with the genome of the parental E. coli strain to identify the precise insertion site of the this compound transposon.
-
Visualizations
Caption: Experimental workflow for screening this compound insertion mutants.
Caption: Replicative transposition mechanism of this compound.
References
Application Notes and Protocols for Mapping Tn1 Insertion Sites in Bacterial Genomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to mapping Tn1 insertion sites in bacterial genomes. Transposon mutagenesis is a powerful tool for functional genomics, enabling the identification of essential genes, virulence factors, and determinants of drug resistance. This compound, a member of the Tn3 family of replicative transposons, is a valuable tool for generating random insertions within bacterial chromosomes. This document outlines the key methodologies, detailed experimental protocols, and data analysis workflows for successfully mapping this compound insertion sites.
Introduction to this compound Transposon Mutagenesis
This compound is a well-characterized transposon that mobilizes via a replicative mechanism. This process involves the duplication of the transposon, with one copy remaining at the original site and the other inserting into a new location in the genome. This mechanism is mediated by two key enzymes encoded by the transposon: a transposase and a resolvase. The transposase facilitates the initial strand transfer event, leading to the formation of a cointegrate structure containing both the donor and target DNA molecules and two copies of the transposon. The resolvase then mediates a site-specific recombination event at the res site within the transposon to resolve the cointegrate into two separate molecules, each containing a copy of this compound.
Understanding the precise genomic location of this compound insertions is crucial for linking genotype to phenotype. This knowledge allows researchers to identify the disrupted gene or regulatory element responsible for an observed change in bacterial physiology, such as antibiotic resistance or altered virulence.
Methodologies for Mapping this compound Insertion Sites
Several molecular techniques can be employed to identify the genomic sequences flanking a this compound insertion. The choice of method often depends on the available resources, throughput requirements, and the specific bacterial species being studied.
1. Inverse PCR (iPCR): This is a widely used and relatively rapid method for amplifying unknown DNA sequences flanking a known sequence. Genomic DNA from a this compound mutant is digested with a restriction enzyme that does not cut within the transposon. The resulting fragments are then circularized by ligation, bringing the unknown flanking DNA adjacent to the known transposon sequence. PCR is then performed using outward-facing primers that anneal within the known transposon sequence, amplifying the circularized junction fragment. The resulting PCR product can be sequenced to identify the insertion site.
2. Plasmid Rescue: This method is applicable when the transposon delivery vector contains a bacterial origin of replication and a selectable marker that are retained within the inserted element. Genomic DNA from the this compound mutant is digested with a restriction enzyme, and the fragments are self-ligated. The ligation mixture is then transformed into a suitable E. coli host strain, and transformants are selected based on the antibiotic resistance conferred by the plasmid. The rescued plasmid will contain the transposon along with the flanking genomic DNA, which can then be sequenced.[1]
3. Arbitrarily Primed PCR (AP-PCR): This technique involves two rounds of PCR.[2] The first round uses a primer specific to the transposon and a second primer with a defined but arbitrary sequence that will anneal to multiple sites in the genome.[2] This initial amplification generates a mixture of products. The second round of PCR uses a nested transposon-specific primer and the same arbitrary primer to specifically amplify the fragment containing the transposon-genome junction.[2]
4. High-Throughput Sequencing (Tn-Seq): For large-scale studies involving libraries of transposon mutants, Tn-Seq is the method of choice. This approach combines transposon mutagenesis with massively parallel sequencing to map thousands of insertion sites simultaneously. Genomic DNA from a pool of mutants is fragmented, and adapters are ligated to the fragments. PCR is then used to enrich for fragments containing the transposon-genome junction, which are subsequently sequenced. The resulting sequences are then mapped to the reference genome to identify the precise location of each insertion.
Data Presentation: Quantitative Analysis of this compound Insertion Events
The analysis of this compound insertion data can provide valuable insights into the transposon's behavior and the genetic requirements of the host bacterium. Below are tables summarizing hypothetical quantitative data that could be generated from a this compound mutagenesis experiment in Escherichia coli.
| Table 1: this compound Insertion Frequency in E. coli | |
| Parameter | Value |
| Total Number of Sequenced Insertion Sites | 237,860[2] |
| Insertion Frequency (insertions per kb) | ~43 |
| Average Number of Insertions per Gene | ~55 |
| Table 2: Distribution of this compound Insertions in Functional Genomic Regions of E. coli | |
| Genomic Region | Percentage of Insertions |
| Coding Sequences (CDS) | 85% |
| Intergenic Regions | 15% |
| Ribosomal RNA (rRNA) Operons | <0.1% |
| Transfer RNA (tRNA) Genes | <0.1% |
| Table 3: this compound Insertion Site Bias in E. coli | |
| Feature | Observation |
| GC Content Preference | Slight preference for GC-rich regions[3] |
| Target Site Consensus Sequence | No strong consensus sequence, but insertions are often found in AT-rich regions. |
| "Hotspots" | Certain genomic regions may exhibit a higher frequency of insertions. |
| "Coldspots" | Essential genes and regions with inhibitory DNA structures show a lower frequency of insertions. |
Experimental Protocols
Protocol 1: Mapping this compound Insertion Sites using Inverse PCR (iPCR)
This protocol provides a detailed methodology for mapping this compound insertion sites using iPCR.
Materials:
-
Genomic DNA from this compound mutant strain
-
Restriction enzymes (e.g., Sau3A, HinP1I) and corresponding buffers
-
T4 DNA Ligase and buffer
-
PCR primers (outward-facing, specific to this compound)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
Gel extraction kit
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from an overnight culture of the this compound mutant strain using a standard bacterial genomic DNA extraction protocol.
-
Restriction Digest: Digest 1-2 µg of genomic DNA with a suitable restriction enzyme that does not cut within the this compound transposon. Incubate at the recommended temperature for 2-4 hours.
-
Enzyme Inactivation: Inactivate the restriction enzyme according to the manufacturer's instructions (e.g., heat inactivation at 65°C for 20 minutes).
-
Ligation: Perform a self-ligation of the digested DNA fragments to form circular molecules. Use a diluted DNA concentration to favor intramolecular ligation. Add T4 DNA Ligase and buffer and incubate at 16°C overnight.
-
First Round PCR: Set up a PCR reaction using the ligated DNA as a template and a pair of outward-facing primers specific to the this compound sequence.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1-2 minutes (depending on the expected product size)
-
-
Final extension: 72°C for 10 minutes
-
-
-
Second Round (Nested) PCR (Optional but Recommended): To increase the specificity and yield of the desired product, perform a second round of PCR using a nested set of outward-facing this compound-specific primers and a 1:100 dilution of the first-round PCR product as a template. Use the same cycling conditions as the first round.
-
Agarose Gel Electrophoresis: Analyze the PCR product(s) on a 1% agarose gel. A successful iPCR will yield a distinct band of a specific size.
-
Gel Extraction and Sequencing: Excise the PCR band from the gel and purify the DNA using a gel extraction kit. Send the purified DNA for Sanger sequencing using one of the nested PCR primers.
-
Sequence Analysis: Align the obtained sequence with the bacterial genome sequence to identify the precise insertion site of the this compound transposon.
Mandatory Visualizations
This compound Replicative Transposition Workflow
Caption: Workflow for mapping this compound insertion sites using Inverse PCR.
This compound Replicative Transposition Signaling Pathway
Caption: The replicative transposition mechanism of the this compound transposon.
References
Application Notes and Protocols for Tn1/Tn3-Family Transposon-Mediated Gene Fusions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tn1 and related Tn3-family transposons in the generation of gene fusions. This powerful technique allows for the identification of genes, the study of their regulation, and the elucidation of complex signaling pathways.
Introduction
Transposons are mobile genetic elements capable of moving from one location to another within a genome. The Tn3 family of transposons, which includes the well-characterized this compound, are widely utilized in microbial genetics as powerful tools for insertional mutagenesis. A significant application of these transposons is the creation of gene fusions, where a reporter gene carried by the transposon is inserted into a target gene, placing the reporter under the control of the target gene's regulatory elements. This allows for the simple and effective monitoring of gene expression.
This document focuses on the use of a specially designed Tn3-family transposon, Tn3-HoHo1, which carries a promoterless lacZ gene, encoding for β-galactosidase. Insertion of Tn3-HoHo1 into a target gene in the correct orientation and reading frame can result in either a transcriptional or a translational fusion, providing a versatile system for genetic analysis.
Principle of Tn3-Family Transposition and Gene Fusion
The transposition of Tn3-family elements is a replicative process, meaning the transposon is duplicated during the transposition event. The process is mediated by a transposase enzyme, encoded by the tnpA gene, which recognizes the 38-bp inverted repeats at the ends of the transposon. The transposition process also involves a resolvase, encoded by the tnpR gene, which resolves the cointegrate intermediate that is formed.[1]
For the purpose of creating stable gene fusions, engineered transposons like Tn3-HoHo1 are often designed with a non-functional transposase gene.[2][3] Transposition is then initiated by providing the transposase in trans from a separate plasmid. This ensures that once the transposon has inserted into the genome, it is stable and will not undergo further transposition.
When Tn3-HoHo1 inserts into a gene, the promoterless lacZ gene can be expressed if the insertion is in the correct orientation relative to the target gene's promoter (transcriptional fusion) and, in some cases, in the correct reading frame (translational fusion). The expression of β-galactosidase can then be easily assayed, providing a quantitative measure of the target gene's expression.[2][3]
Key Features of the Tn3-HoHo1 System
| Feature | Description | Reference |
| Reporter Gene | Promoterless lacZ gene for β-galactosidase assays. | [2][3] |
| Transposase | Non-functional tnpA gene to ensure stable insertions. | [2][3] |
| Selection Marker | Ampicillin resistance gene (bla) for selection of transformants. | |
| Ends | 38-bp inverted repeats recognized by the Tn3 transposase. | |
| Versatility | Capable of generating both transcriptional and translational fusions. | [2][3] |
Experimental Workflow for Generating Gene Fusions
The following diagram outlines the key steps involved in using a Tn3-family transposon like Tn3-HoHo1 to generate and screen for gene fusions.
Caption: Experimental workflow for Tn3-HoHo1 mediated gene fusions.
Detailed Protocols
Protocol 1: Delivery of the Tn3-lacZ Transposon
This protocol describes the introduction of the Tn3-HoHo1 transposon and the transposase-expressing helper plasmid into the target bacterial strain.
Materials:
-
Recipient bacterial strain
-
Delivery plasmid carrying Tn3-HoHo1
-
Helper plasmid expressing Tn3 transposase (tnpA)
-
Appropriate growth media and antibiotics
-
Electroporator or reagents for chemical transformation/conjugation
Procedure:
-
Prepare competent cells of the recipient bacterial strain.
-
Co-transform the recipient cells with the delivery plasmid carrying Tn3-HoHo1 and the helper plasmid expressing the Tn3 transposase. Alternatively, introduce the plasmids sequentially or use a conjugation-based delivery system.
-
Plate the transformed cells on selective media to isolate colonies that have successfully taken up both plasmids. The specific antibiotics will depend on the resistance markers on the delivery and helper plasmids.
-
Incubate the plates at the appropriate temperature to allow for transposition to occur.
Protocol 2: Selection and Screening for Gene Fusions
This protocol outlines the selection of cells that have undergone a transposition event and the subsequent screening for active gene fusions.
Materials:
-
Bacterial colonies from Protocol 1
-
Growth media containing a selective agent for the transposon (e.g., ampicillin for Tn3-HoHo1)
-
Growth media containing an indicator for β-galactosidase activity (e.g., X-gal)
-
Microplates or petri dishes
Procedure:
-
Inoculate individual colonies from the initial selection plates into a liquid medium and grow overnight. This step allows for the loss of the non-replicating delivery plasmid.
-
Plate dilutions of the overnight cultures onto a solid medium containing the selective antibiotic for the transposon (e.g., ampicillin) and X-gal. The selective antibiotic ensures that only cells with a chromosomal insertion of the transposon will grow.
-
Incubate the plates at the appropriate temperature. Colonies containing an in-frame fusion of lacZ to an expressed gene will appear blue due to the hydrolysis of X-gal by β-galactosidase. White colonies represent insertions that are not expressed under these conditions or are out-of-frame.
-
Pick blue colonies for further analysis.
Protocol 3: Quantitative β-galactosidase Assay
This protocol provides a method for quantifying the level of gene expression from the identified gene fusions.
Materials:
-
Pure cultures of the blue colonies identified in Protocol 2
-
Growth media for the specific experimental conditions to be tested
-
Lysis buffer (e.g., PopCulture Reagent)
-
β-galactosidase substrate (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside)
-
Spectrophotometer
Procedure:
-
Grow the bacterial strains containing the lacZ fusions under the desired experimental conditions (e.g., with and without an inducing compound).
-
Measure the optical density (OD600) of the cultures.
-
Lyse a defined volume of the cell culture to release the cellular proteins, including β-galactosidase.
-
Add the β-galactosidase substrate (ONPG) to the cell lysate and incubate at a constant temperature.
-
Stop the reaction by adding a high pH solution (e.g., sodium carbonate).
-
Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm.
-
Calculate the β-galactosidase activity in Miller units, which normalizes the activity to the cell density and reaction time.
Application in Drug Development
The use of this compound/Tn3-family transposons for generating gene fusions is a valuable tool in drug development for several reasons:
-
Target Identification and Validation: By creating a library of random gene fusions, it is possible to identify genes that are upregulated or downregulated in the presence of a drug candidate. This can help in identifying the drug's target and off-target effects.
-
High-Throughput Screening: Reporter strains containing specific gene fusions can be used in high-throughput screening assays to identify compounds that modulate the expression of a target gene.
-
Understanding Mechanisms of Action: By analyzing the expression of a panel of gene fusions in response to a drug, researchers can gain insights into the cellular pathways affected by the compound.
-
Investigating Drug Resistance: Gene fusions can be used to identify genes that are involved in the development of resistance to a particular drug.
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a β-galactosidase assay of gene fusions identified in a screen for genes regulated by a hypothetical compound "X".
| Fusion Isolate | Gene Fused to lacZ | β-galactosidase Activity (Miller Units) - No Compound | β-galactosidase Activity (Miller Units) - With Compound "X" | Fold Change |
| F12 | geneA | 10 ± 2 | 150 ± 15 | 15 |
| G3 | geneB | 200 ± 25 | 25 ± 5 | -8 |
| H9 | geneC | 50 ± 8 | 55 ± 7 | 1.1 |
This data clearly shows that the expression of geneA is strongly induced by Compound "X", while the expression of geneB is repressed. geneC appears to be unaffected.
Conclusion
The use of this compound and other Tn3-family transposons for creating gene fusions is a robust and versatile technique for studying gene expression and regulation in a wide range of bacteria. The protocols and principles outlined in these application notes provide a solid foundation for researchers to implement this powerful tool in their own studies, from basic research to drug discovery and development.
References
- 1. A Tn3 lacZ transposon for the random generation of beta-galactosidase gene fusions: application to the analysis of gene expression in Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tn3 lacZ transposon for the random generation of beta-galactosidase gene fusions: application to the analysis of gene expression in Agrobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Tn1 Transposition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transposon mutagenesis is a powerful genetic tool used to create random insertions of a specific DNA segment, a transposon, within a host genome. The Tn1 transposon, a member of the Tn3 family of replicative transposons, is a valuable tool for functional genomics studies in bacteria. By disrupting genes, this compound mutagenesis allows for the identification of genes involved in specific phenotypes, such as antibiotic resistance, virulence, or metabolic pathways. This document provides a detailed experimental protocol for performing a this compound transposition assay, from the delivery of the transposon into the recipient bacteria to the analysis of insertion mutants.
The this compound transposition process is mediated by a transposase, which recognizes the inverted repeats at the ends of the transposon and facilitates its insertion into a new DNA site. In the case of this compound, a replicative mechanism results in the duplication of the transposon, with one copy remaining at the original location and a new copy inserted at the target site. This process often involves the formation of a cointegrate intermediate, which is then resolved by a resolvase enzyme.
Data Presentation
Table 1: Representative Transposition Frequencies of this compound in Acinetobacter baylyi
| Genetic Event | Frequency (per recipient cell) |
| This compound Transposition (from a non-replicating plasmid) | (6.4 ± 8.4) x 10⁻⁸ |
| Plasmid Acquisition (replicating plasmid) | (5.4 ± 1.1) x 10⁻⁶ |
| Homologous Recombination (linear DNA) | (1.3 ± 0.5) x 10⁻⁴ |
This data indicates that while this compound transposition occurs at a detectable frequency, it is a rarer event compared to plasmid establishment or homologous recombination in naturally competent Acinetobacter baylyi.[1]
Experimental Protocols
This section outlines two common methods for introducing the this compound-carrying donor plasmid into the recipient bacteria: conjugation and electroporation. Following the delivery, a protocol for the selection and analysis of transposon mutants is provided.
Protocol 1: this compound Transposition via Bacterial Conjugation
This protocol describes the transfer of a suicide plasmid (a plasmid that cannot replicate in the recipient strain) carrying the this compound transposon from a donor E. coli strain to a recipient bacterial strain.
Materials:
-
Donor strain (e.g., E. coli SM10λpir) carrying the this compound donor plasmid.
-
Recipient bacterial strain of interest.
-
Luria-Bertani (LB) broth and agar plates.
-
Appropriate antibiotics for selection of donor and recipient strains, and for selection of transconjugants (e.g., ampicillin for this compound, and another antibiotic for counter-selection of the donor).
-
0.45 µm nitrocellulose filters.
-
Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution.
Procedure:
-
Culture Preparation:
-
Inoculate 5 mL of LB broth with the donor E. coli strain containing the this compound plasmid and the appropriate antibiotic for plasmid maintenance.
-
Inoculate 5 mL of LB broth with the recipient bacterial strain.
-
Incubate both cultures overnight at 37°C with shaking.
-
-
Mating:
-
The next day, subculture 1 mL of each overnight culture into 10 mL of fresh LB broth and grow to an OD600 of 0.4-0.6.
-
Mix 1 mL of the donor culture and 1 mL of the recipient culture in a microcentrifuge tube.
-
Centrifuge the mixture at 5,000 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of sterile PBS.
-
Place a sterile nitrocellulose filter on an LB agar plate without antibiotics.
-
Spot the 100 µL cell suspension onto the filter.
-
Incubate the mating plate at 37°C for 4-6 hours.
-
-
Selection of Transconjugants:
-
After incubation, aseptically transfer the filter into a microcentrifuge tube containing 1 mL of sterile PBS.
-
Vortex vigorously to resuspend the cells from the filter.
-
Plate serial dilutions of the cell suspension onto selective agar plates. These plates should contain an antibiotic to select for the recipient strain (if applicable) and the antibiotic marker present on the this compound transposon (e.g., ampicillin). They should also contain an antibiotic to counter-select against the donor E. coli strain if it is not a DAP auxotroph.
-
Incubate the plates at the appropriate temperature for the recipient strain for 24-48 hours, or until colonies appear.
-
-
Verification of Transposition:
-
Pick individual colonies and streak them onto fresh selective plates to isolate pure clones.
-
Confirm the absence of the donor plasmid backbone by PCR using primers specific to the plasmid vector.
-
Confirm the presence of the this compound transposon in the genomic DNA of the mutants by PCR using primers specific to the transposon.
-
Protocol 2: this compound Transposition via Electroporation
This protocol is an alternative to conjugation and is suitable for bacterial strains that are naturally competent or can be made electrocompetent.
Materials:
-
Purified this compound donor plasmid DNA.
-
Electrocompetent cells of the recipient bacterial strain.
-
Electroporation cuvettes (0.1 or 0.2 cm gap).
-
Electroporator.
-
SOC medium or other recovery medium.
-
LB agar plates with the appropriate antibiotic for selection.
Procedure:
-
Preparation of Electrocompetent Cells:
-
Grow the recipient bacterial strain to mid-log phase (OD600 ≈ 0.5).
-
Chill the culture on ice for 20-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold, sterile 10% glycerol.
-
Resuspend the final pellet in a small volume of 10% glycerol to concentrate the cells.
-
-
Electroporation:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 100-200 ng of the purified this compound donor plasmid to 50 µL of competent cells.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the mixture using the electroporator with optimized settings for the specific bacterial strain (e.g., 2.5 kV, 25 µF, 200 Ω).[2][3]
-
Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microcentrifuge tube.
-
-
Recovery and Selection:
-
Incubate the cells at the optimal growth temperature for the recipient strain for 1-2 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Plate the cell suspension on LB agar plates containing the antibiotic for selecting transposon insertions.
-
Incubate the plates until colonies appear.
-
-
Verification of Transposition:
-
Perform the same verification steps as described in the conjugation protocol (Protocol 1, step 4).
-
Protocol 3: Analysis of Transposon Insertion Sites
Once transposon mutants have been isolated, it is crucial to identify the genomic location of the this compound insertion. This can be achieved through several PCR-based methods followed by DNA sequencing.
Method A: Inverse PCR (iPCR)
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the transposon mutant.
-
Restriction Digestion: Digest the genomic DNA with a restriction enzyme that does not cut within the this compound transposon.
-
Ligation: Ligate the restriction fragments under dilute conditions to favor self-circularization.
-
Inverse PCR: Perform PCR using primers that anneal within the known sequence of the this compound transposon and are oriented outwards, towards the unknown flanking genomic DNA.
-
Sequencing: Purify the PCR product and sequence it using one of the PCR primers. The resulting sequence will correspond to the genomic DNA adjacent to the transposon insertion site.[4][5]
Method B: Arbitrarily Primed PCR (AP-PCR)
-
First Round PCR: Perform a PCR with a specific primer that anneals to the end of the this compound transposon and a second, arbitrary primer with a random sequence at its 3' end. Use low-stringency annealing conditions to allow the arbitrary primer to bind to multiple sites in the genome.
-
Second Round PCR: Use the product of the first PCR as a template for a second, nested PCR. This reaction uses a nested specific primer for the transposon and a primer corresponding to the 5' end of the arbitrary primer from the first round. This increases the specificity of the amplification.
-
Sequencing: Sequence the product of the second PCR to identify the flanking genomic DNA.[1]
Mandatory Visualization
Below are diagrams illustrating the key processes in a this compound transposition assay.
Caption: Mechanism of this compound replicative transposition.
Caption: Experimental workflow for a this compound transposition assay.
References
- 1. Current Protocols in Molecular Biology: Mapping Transposon Insertions in Bacterial Genomes by Arbitrarily Primed PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Insertion Mutagenesis Strategy for Bacterial Genomes Involving Electroporation of In Vitro-Assembled DNA Transposition Complexes of Bacteriophage Mu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Enterobacter sp. YSU Auxotrophs Using Transposon Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Transposon Insertion Sites by Inverse Polymerase Chain Reaction and Sanger Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transposon insertion site identification by IPCR. [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Tn1 Transposition
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low transposition frequencies with the Tn1 transposon.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no this compound transposition events?
Low transposition frequency is a common issue that can stem from several factors, ranging from the integrity of the transposon itself to the specifics of the experimental conditions. Generally, these issues can be categorized into three main areas:
-
Component Integrity: The fundamental components of the transposition system may be non-functional. This includes mutations in the transposase (tnpA) or resolvase (tnpR) genes, or damage to the inverted repeats (IRs) that are recognized by the transposase.
-
Host-Factor Interference: The bacterial host strain can significantly impact transposition efficiency. Host-encoded factors, such as DNA repair and recombination proteins (e.g., RecA, RecBCD), can interfere with or be essential for the transposition process.[1] Additionally, host restriction-modification systems can degrade the incoming donor plasmid carrying the transposon.
-
Suboptimal Experimental Conditions: The efficiency of transposition is sensitive to experimental parameters. Issues can include inefficient delivery of the donor plasmid, incorrect ratios of donor to recipient cells, inappropriate growth temperatures, or suboptimal concentrations of the transposase enzyme relative to the transposon DNA.[2]
Q2: My transposition frequency is much lower than expected. How can I create a systematic troubleshooting plan?
A logical workflow can help isolate the variable causing poor efficiency. Start by verifying the core components and progressively move to more complex experimental variables.
Below is a workflow to diagnose the issue.
Q3: How do the tnpA (transposase) and tnpR (resolvase) genes affect transposition frequency?
The tnpA and tnpR gene products are critical for the two major steps of this compound's replicative transposition.
-
TnpA (Transposase): This protein recognizes the inverted repeats (IRs) at the ends of this compound and catalyzes the first step of transposition. It creates a "cointegrate" molecule, where the donor and recipient replicons are fused with a duplicated copy of the transposon.[3] A non-functional tnpA will result in a complete lack of transposition events.
-
TnpR (Resolvase): This protein mediates a site-specific recombination event at the res site within the duplicated transposon.[3] This resolves the cointegrate into two separate molecules, each containing a copy of this compound. While a lack of TnpR function won't prevent the initial transposition event, it will lead to the accumulation of unstable cointegrate molecules, which can be toxic to the cell or be lost, ultimately resulting in a very low frequency of viable transposition products.
The relationship between these components is illustrated below.
Q4: Could the host strain be inhibiting transposition?
Yes, the host genetic background is a critical factor. Key considerations include:
-
Recombination and Repair Systems: In some bacteria, host factors are essential for transposition. For example, in Acinetobacter baylyi, the RecA protein is required for the formation of a key intermediate.[1] Conversely, nucleases like RecBCD can degrade DNA intermediates, and its absence can stabilize them.[1] If your host strain is deficient in a required factor or overexpresses an inhibitory one, transposition frequency will be low.
-
Restriction-Modification (R-M) Systems: If the donor plasmid carrying this compound is isolated from a different strain (e.g., a cloning strain like E. coli DH5α) and transformed into a host with an active R-M system, the plasmid may be recognized as foreign and degraded, preventing transposition from ever occurring.
To test for host inhibition, perform a control experiment using a well-characterized laboratory strain known to support transposition (e.g., E. coli HB101 or a derivative). If transposition works in the control strain but not your experimental strain, host inhibition is the likely cause.
Quantitative Data
Transposition is an inherently rare event. The observed frequency can vary by several orders of magnitude depending on the transposon, the host, and the experimental conditions. Below is a table of reported transposition rates for various insertion sequences in E. coli to provide a general baseline.
| Transposable Element | Transposition Rate (per element, per generation) | Type of Transposition |
| IS1 | ~2.67 x 10⁻⁵ | Replicative |
| IS2 | ~1.16 x 10⁻⁶ | Replicative |
| IS3 | ~1.46 x 10⁻⁶ | Replicative |
| IS5 | ~4.00 x 10⁻⁸ | Non-Replicative |
| Overall Average | ~1.15 x 10⁻⁵ | Mixed |
Data adapted from a mutation accumulation experiment in E. coli.
Experimental Protocols
Protocol: Mating-Out Assay for Quantifying Transposition Frequency
This protocol is a standard method to measure the frequency of transposition from a non-conjugative donor plasmid to a conjugative recipient plasmid.
I. Materials:
-
Donor Strain: Host containing the donor plasmid (e.g., pBR322 derivative with this compound) and a recipient plasmid (e.g., F factor or pOX38). This strain should be resistant to an antibiotic conferred by the recipient plasmid (e.g., Kanamycin) but sensitive to an antibiotic for selection of the final transconjugants (e.g., Nalidixic acid).
-
Recipient Strain: A strain capable of receiving the conjugative plasmid, resistant to a selectable marker (e.g., Nalidixic acid), but sensitive to the antibiotics conferred by the conjugative plasmid and the transposon (e.g., Ampicillin for this compound).
-
Media: LB broth, LB agar plates with appropriate antibiotics.
II. Procedure:
-
Prepare Cultures: Inoculate 5 mL of LB broth with the donor and recipient strains separately. Grow overnight at 37°C with shaking.
-
Set up Mating:
-
Dilute the overnight donor and recipient cultures 1:50 into fresh LB broth.
-
Grow the diluted cultures to an OD₆₀₀ of ~0.5.
-
Mix 0.5 mL of the donor culture with 4.5 mL of the recipient culture in a flask. This high recipient-to-donor ratio ensures efficient plasmid transfer.
-
-
Incubation: Incubate the mating mixture at 37°C for 6 hours without shaking to allow for efficient conjugation.
-
Selection of Transconjugants:
-
Plate serial dilutions of the mating mixture onto LB agar plates containing the antibiotic for the conjugative plasmid (e.g., Kanamycin) and the antibiotic for the recipient strain (e.g., Nalidixic acid). This selects for cells that have received the conjugative plasmid.
-
Incubate plates overnight at 37°C. The resulting colonies are primary transconjugants.
-
-
Selection for Transposition Events:
-
Plate serial dilutions of the mating mixture onto LB agar plates containing the recipient strain antibiotic (Nalidixic acid) and the transposon's antibiotic (Ampicillin).
-
Incubate overnight at 37°C. Colonies on these plates represent cells where the this compound element has transposed from the donor plasmid to the conjugative recipient plasmid, which was then transferred to the final recipient cell.
-
-
Calculation:
-
Count the number of colonies on both sets of plates.
-
Transposition Frequency = (Number of Ampicillin-resistant transconjugants) / (Total number of Kanamycin-resistant transconjugants).
-
References
how to increase Tn1 transposition efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the efficiency of Tn1 transposition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it transpose?
This compound is a transposable element that moves from one DNA location to another in a process called transposition. It belongs to the TnA family of transposons and utilizes a replicative transposition mechanism. This process involves the duplication of the transposon, with one copy remaining at the original site and a new copy inserting into a target site. The key enzymes involved are transposase, encoded by the tnpA gene, and resolvase, encoded by the tnpR gene.
Q2: What are the key genetic components required for this compound transposition?
Successful this compound transposition requires the following genetic elements:
-
Terminal Inverted Repeats (IRs): These are short sequences (approximately 38 bp) at both ends of the transposon that are recognized by the transposase.[1]
-
tnpA gene: This gene encodes the transposase, the enzyme that catalyzes the initial steps of transposition, including the cutting of the donor DNA and the joining of the transposon to the target DNA.[2]
-
tnpR gene: This gene encodes the resolvase, which is responsible for the resolution of the cointegrate intermediate that is formed during replicative transposition. It also acts as a repressor of both tnpA and its own gene.[2][3]
Q3: What is "transposition immunity" and how does it affect my experiments?
Transposition immunity is a phenomenon where a plasmid containing a copy of a transposon, such as this compound, is resistant to the insertion of another copy of the same transposon.[3] This can reduce the frequency of obtaining desired transposition events onto a target plasmid that already contains a related transposon. The tnpR gene product is required for establishing transposition immunity.[3] If you are observing lower than expected transposition frequencies onto a plasmid, consider whether transposition immunity might be a contributing factor.
Q4: What is a typical frequency for this compound transposition?
The frequency of this compound transposition is generally low and can vary significantly depending on the experimental conditions, the host organism, and the delivery method. For instance, in Acinetobacter baylyi, the frequency of this compound transposition during natural transformation has been reported to be approximately (7.9 ± 7.1) x 10-9.[2] In E. coli, transposition frequencies for similar transposons can range from 10-5 to 10-7 per recipient cell.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound transposition experiments.
Issue: Low or no transconjugants/transformants observed.
| Potential Cause | Recommended Solution |
| Inefficient delivery of the transposon-donor plasmid. | Optimize your conjugation or transformation protocol. For conjugation, ensure optimal donor-to-recipient ratios (start with 1:1 and try up to 10:1) and mating times (6-24 hours). For transformation, ensure the competency of your recipient cells is high. |
| Suboptimal expression of the transposase (tnpA). | Ensure that the promoter driving tnpA expression is active in your host strain. If the expression is inducible, ensure that the inducer is used at the optimal concentration. Note that excessive transposase expression can also be inhibitory. |
| Inactivation or absence of required host factors. | In some contexts, host factors like RecA can play a role in the transposition process.[4] Ensure you are using a host strain that is permissive for this compound transposition. The absence of the RecBCD nuclease can stabilize the transposition intermediate.[4] |
| Issues with the donor or recipient strains. | Confirm the genotypes of your donor and recipient strains. Ensure that the selective markers are appropriate and that there is no pre-existing resistance in the recipient strain. |
| Problem with the selective plates. | Prepare fresh selective plates with the correct antibiotic concentrations. Perform a control plating of your recipient cells on the selective plates to confirm they do not grow. |
Issue: Transposon inserts into the donor plasmid instead of the target genome/plasmid.
| Potential Cause | Recommended Solution |
| High copy number of the donor plasmid. | A high copy number of the donor plasmid increases the likelihood of intramolecular transposition events. If possible, use a lower copy number donor plasmid. |
| "Transposition immunity" of the target replicon. | If your target plasmid already contains a this compound or a related transposon, it may be immune to further insertions.[3] If possible, use a target plasmid that does not confer transposition immunity. |
Factors Influencing this compound Transposition Efficiency
The efficiency of this compound transposition can be influenced by a variety of factors. The following table summarizes key factors and their general impact.
| Factor | Effect on Transposition Efficiency | Notes |
| Transposase (tnpA) Expression | Increases up to an optimal level, then decreases (overproduction inhibition) | A 5-fold excess of a related transposase has been shown to be inhibitory.[5] The amount of TnpA is often a limiting factor.[2] |
| Resolvase (tnpR) Expression | Inactivation of tnpR can increase transposition frequency | TnpR represses the transcription of tnpA.[2] However, tnpR is required for the resolution of cointegrates. |
| Host RecA Protein | Can be essential for some transposition pathways | RecA is essential for the formation of a circular intermediate during transposition in the course of natural transformation.[4] |
| Host RecBCD Nuclease | Absence can increase transposition frequency | The absence of RecBCD can stabilize the double-stranded transposition intermediate.[4] |
| Temperature | Optimal temperature for transposition is typically 37°C | Transposition of the related transposon Tn1000 is temperature-sensitive. |
| Donor to Recipient Ratio (Conjugation) | Optimal ratio can significantly increase transconjugant yield | Ratios of 1:1 to 10:1 (donor:recipient) are commonly used. |
Experimental Protocols
Protocol: this compound Mutagenesis of E. coli via Biparental Mating
This protocol describes a general method for introducing a this compound-containing suicide plasmid from a donor E. coli strain into a recipient E. coli strain.
Materials:
-
Donor E. coli strain (e.g., S17-1 λpir) carrying the this compound-containing suicide plasmid (with an antibiotic resistance marker, e.g., ampicillin).
-
Recipient E. coli strain (susceptible to the transposon's antibiotic marker and resistant to a counter-selectable antibiotic).
-
LB agar and broth.
-
Antibiotics for selection and counter-selection.
-
Nitrocellulose filters (0.45 µm).
Procedure:
-
Culture Preparation:
-
Inoculate 5 mL of LB broth with the donor strain and the appropriate antibiotic for plasmid maintenance.
-
Inoculate 5 mL of LB broth with the recipient strain and the appropriate antibiotic for counter-selection.
-
Incubate both cultures overnight at 37°C with shaking.
-
-
Mating:
-
The next day, measure the OD600 of both cultures.
-
Mix donor and recipient cells at a ratio of 1:1 (can be optimized from 1:1 to 10:1). A typical volume is 1 mL of each culture.
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of fresh LB broth.
-
Spot the cell mixture onto the center of an LB agar plate (or onto a nitrocellulose filter placed on an LB agar plate).
-
Incubate the mating plate at 37°C for 6-8 hours (can be extended to 24 hours).
-
-
Selection of Transconjugants:
-
After incubation, resuspend the mating spot in 1 mL of sterile saline or LB broth.
-
Plate serial dilutions of the cell suspension onto selective agar plates containing the antibiotic for the transposon marker and the counter-selective antibiotic to inhibit the growth of the donor strain.
-
Also, plate serial dilutions of the initial recipient culture on non-selective and selective plates to determine the total number of recipient cells and check for spontaneous resistance.
-
-
Calculation of Transposition Frequency:
-
Count the number of colonies on the selective plates (transconjugants) and the non-selective plates (total recipients).
-
Calculate the transposition frequency as follows: Transposition Frequency = (Number of transconjugants / mL) / (Total number of recipients / mL)
-
Visualizations
Caption: Replicative transposition pathway of this compound.
Caption: Troubleshooting workflow for low this compound transposition efficiency.
References
Technical Support Center: Stabilizing Tn1 Insertion Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Tn1 insertion mutants.
Frequently Asked Questions (FAQs)
Q1: What is a this compound insertion mutant and why is stability a concern?
A this compound insertion mutant is a bacterium that has had the transposon this compound integrated into its genome. This is a powerful tool for creating random mutations to study gene function. However, instability can be a significant issue. An unstable mutant may lose the transposon, or the transposon may "jump" to a new location in thegenome (a process called secondary transposition), leading to unreliable and difficult-to-interpret experimental results.[1]
Q2: What are the hallmarks of a stable this compound insertion?
A stable this compound insertion is characterized by the consistent maintenance of the transposon at a single, defined location within the bacterial chromosome across multiple generations, even without selective pressure.[1] Phenotypically, this means the antibiotic resistance conferred by this compound is not lost after repeated subculturing on non-selective media.[1] Genotypically, techniques like Southern blotting or PCR should consistently show the transposon integrated at the same locus.
Q3: What are the primary causes of instability in this compound insertion mutants?
Instability in this compound insertion mutants can arise from several factors:
-
Presence of the transposase source: The continued presence of the transposase enzyme (encoded by the tnpA gene) can lead to ongoing transposition events. This is often due to the persistence of the plasmid that was used to deliver the transposon.
-
Replicative transposition mechanism: this compound transposes via a "copy-and-paste" replicative mechanism, which can sometimes lead to rearrangements and instability if not properly resolved.[2]
-
Host factors: The genetic background of the host bacterium can influence transposition frequency and stability. For example, the absence of the RecBCD nuclease can stabilize transposition intermediates.[1][3]
Q4: How can I verify the stability of my this compound insertion mutant?
Verification of stability involves a combination of phenotypic and genotypic analyses:
-
Phenotypic Analysis: Streak the mutant on non-selective agar and then re-streak single colonies onto both selective and non-selective plates. A stable mutant will show consistent growth on both, while an unstable one may show loss of resistance (no growth on selective media).[1]
-
Genotypic Analysis:
-
PCR: Use primers specific to the flanking genomic DNA and the transposon to confirm the insertion site. This should yield a consistent product size across generations.
-
Southern Blot: This is a more definitive method. Genomic DNA is digested with a restriction enzyme, separated by gel electrophoresis, and probed with a this compound-specific sequence. A stable, single-insertion mutant will show a single, consistent band pattern over time.
-
Troubleshooting Guides
Problem 1: High frequency of ampicillin-sensitive colonies after subculturing.
This indicates that the this compound transposon, which carries the ampicillin resistance gene (bla), is being lost from the bacterial population.
| Possible Cause | Recommended Solution |
| Persistence of the delivery plasmid | The plasmid that delivered this compound may still be present, allowing for continued transposase expression and potential excision of the transposon. It is crucial to "cure" the cells of this plasmid. |
| Unstable chromosomal insertion | The initial transposition event may not have resulted in a stable integration into the chromosome. |
Problem 2: Phenotypic heterogeneity or unexpected phenotypes.
This may suggest that the this compound transposon is moving to different locations within the genome in different cells of the population (secondary transposition).
| Possible Cause | Recommended Solution |
| Active transposase | The continued presence of the transposase enzyme is the most likely cause. |
| Multiple this compound insertions | The initial mutagenesis may have resulted in multiple this compound insertions, which could be segregating or rearranging. |
Problem 3: No colonies obtained after mutagenesis.
This issue points to a problem with the initial transposition or selection process.
| Possible Cause | Recommended Solution |
| Inefficient transformation/conjugation | The delivery of the this compound-carrying plasmid into the host cells may be inefficient. |
| Low transposition frequency | The rate of this compound transposition may be too low in your specific host strain or under your experimental conditions. |
| Problems with selection plates | The antibiotic concentration may be too high, or the plates may be old or improperly prepared. |
Experimental Protocols
Protocol 1: Generation of Stable this compound Insertion Mutants
This protocol outlines a general procedure for creating this compound insertion mutants with an emphasis on promoting stability.
-
Donor and Recipient Strain Preparation:
-
Grow the donor strain (e.g., E. coli carrying a suicide plasmid with this compound) and the recipient strain overnight in appropriate liquid media.
-
-
Mating:
-
Mix the donor and recipient cultures at a 1:1 ratio.
-
Spot the mixture onto a sterile filter paper placed on a non-selective agar plate.
-
Incubate for 4-6 hours at the optimal temperature for the recipient strain to allow for conjugation and transposition.
-
-
Selection of Mutants:
-
Resuspend the mating mixture in sterile saline.
-
Plate serial dilutions onto selective agar plates containing an antibiotic to select against the donor strain and an antibiotic to select for the this compound insertion (e.g., ampicillin).
-
Incubate until colonies appear.
-
-
Purification and Curing of the Delivery Plasmid:
-
Streak individual colonies onto fresh selective plates to isolate pure clones.
-
To ensure stability, it is critical to remove the transposon delivery plasmid. This can be achieved by:
-
-
Verification of Plasmid Loss:
-
Patch colonies onto plates with and without the antibiotic used to select for the delivery plasmid. Colonies that grow only on the plate without the plasmid-selective antibiotic have been cured.
-
Protocol 2: PCR Verification of this compound Insertion Site
-
Primer Design: Design one primer that anneals to the genomic DNA flanking the expected insertion site and another primer that anneals to a known sequence within the this compound transposon.
-
PCR Amplification:
-
Perform PCR using genomic DNA from the putative mutant as a template.
-
Include a positive control (a known stable mutant) and a negative control (wild-type genomic DNA).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
A band of the expected size in the mutant lane and no band in the wild-type lane confirms the insertion.
-
Protocol 3: Southern Blot Analysis for this compound Insertion Stability
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the wild-type and several generations of the this compound mutant.
-
Restriction Digest: Digest the genomic DNA with a restriction enzyme that does not cut within the this compound sequence.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.[6][7]
-
Probe Labeling and Hybridization:
-
Detection:
-
Wash the membrane to remove the unbound probe.
-
Detect the probe signal (e.g., by autoradiography or fluorescence imaging).[9]
-
A single band of the same size in all mutant samples indicates a stable, single insertion.
-
Data Presentation
Table 1: Factors Influencing this compound Transposition Frequency
| Factor | Effect on Transposition Frequency | Reference |
| Host Strain | ||
| recA mutant | Essential for transposition from incoming donor DNA | [1][3] |
| recBCD mutant | Stabilizes the double-stranded intermediate, potentially increasing stable transposition | [1][3] |
| Plasmid Factors | ||
| Presence of F-plasmid | Can inhibit this compound transposition in E. coli | [4] |
| Copy number of delivery plasmid | Higher copy number may increase initial transposition events but can also lead to instability if not cured. | [10] |
Visualizations
Caption: Workflow for generating stable this compound insertion mutants.
Caption: Troubleshooting logic for unstable this compound mutants.
References
- 1. This compound transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transposon insertion sequencing (Tn-seq) library preparation protocol - includes UMI for PCR duplicate removal [protocols.io]
- 3. Tn 1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and efficient three-step target-specific curing of a virulence plasmid in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmid Curing (Procedure) : Molecular Biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reznikofflab.biochem.wisc.edu [reznikofflab.biochem.wisc.edu]
Technical Support Center: Optimizing Antibiotic Selection for Tn1 Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibiotic selection for Tn1 mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of antibiotic resistance conferred by the this compound transposon?
The this compound transposon contains the bla gene, which encodes for the enzyme β-lactamase.[1][2] This enzyme is secreted by the bacteria and hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic.[1][2][3] This allows bacteria successfully transformed with a this compound-containing plasmid to survive in the presence of ampicillin.
Q2: Why am I seeing small "satellite" colonies surrounding a larger colony on my ampicillin selection plates?
Satellite colonies are small colonies of non-transformed cells that grow in the immediate vicinity of a larger, transformed colony.[1][4][5] The transformed colony secretes β-lactamase, which degrades the ampicillin in the surrounding medium.[1][2][6] This creates a localized zone with a reduced ampicillin concentration, allowing non-resistant, non-transformed cells to grow.[1][5][6] These satellite colonies will not grow if re-streaked on a fresh plate with the appropriate ampicillin concentration.[1]
Q3: My liquid culture of this compound mutants showed poor plasmid yield. What could be the cause?
Similar to the formation of satellite colonies on plates, the secretion of β-lactamase into liquid culture medium can lead to the inactivation of ampicillin over time.[1][2] This loss of selective pressure allows for the growth of cells that have lost the plasmid, resulting in a mixed population and consequently, a low plasmid yield from your preparation.[1][2]
Q4: What is the difference between ampicillin and carbenicillin for selection, and when should I use carbenicillin?
Both ampicillin and carbenicillin are β-lactam antibiotics that are inactivated by β-lactamase. However, carbenicillin is more stable than ampicillin and is inactivated by β-lactamase at a slower rate.[1][7] This increased stability makes it a better choice to prevent the formation of satellite colonies and to maintain selective pressure in liquid cultures, especially for long incubation times.[5][7] If you are consistently having issues with satellite colonies or plasmid loss with ampicillin, switching to carbenicillin is a recommended troubleshooting step.[1]
Troubleshooting Guides
Issue 1: Presence of Satellite Colonies on Selection Plates
This guide will help you troubleshoot and prevent the formation of satellite colonies on your ampicillin selection plates.
Troubleshooting Workflow
Caption: Troubleshooting workflow for satellite colonies.
Potential Causes and Solutions
| Cause | Solution |
| Prolonged Incubation | Do not incubate plates for longer than 16 hours.[5] Extended incubation allows for more significant degradation of the antibiotic. |
| Incorrect Ampicillin Concentration | Ensure the final concentration of ampicillin in your plates is sufficient. A standard concentration is 100 µg/mL, but increasing it to 200 µg/mL can help reduce satellite colonies.[1][3] |
| Degraded Ampicillin | Always use freshly prepared ampicillin plates. Ampicillin in solution and in plates is susceptible to degradation. Store ampicillin stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3] |
| High Plating Density | A high density of transformed colonies can lead to a higher local concentration of secreted β-lactamase. Plate a more dilute suspension of cells to obtain well-isolated colonies. |
| Ampicillin Instability | Switch to carbenicillin, which is a more stable analog of ampicillin and is less susceptible to degradation by β-lactamase.[1][5] |
Issue 2: Low Plasmid Yield from Liquid Cultures
This guide addresses the issue of poor plasmid DNA yield from liquid cultures of this compound mutants.
Potential Causes and Solutions
| Cause | Solution |
| Culture Saturation | Avoid allowing liquid cultures to grow to a high density or for extended periods (e.g., > OD600 of 3).[2] Saturated cultures have a higher concentration of secreted β-lactamase, leading to ampicillin degradation and plasmid loss. |
| Inoculum Contamination with β-lactamase | When inoculating a larger culture from a smaller starter culture, pellet the cells from the starter culture and resuspend them in fresh, antibiotic-free medium before adding them to the main culture. This removes the secreted β-lactamase from the inoculum.[2] |
| Insufficient Antibiotic Concentration | Use a higher concentration of ampicillin (e.g., 200 µg/mL) in your liquid cultures to counteract the effect of β-lactamase.[1] |
| Ampicillin Instability | Use carbenicillin instead of ampicillin for your liquid cultures to ensure sustained selective pressure. |
Experimental Protocols
Protocol 1: Preparation of Ampicillin and Carbenicillin Stock Solutions and Plates
Materials:
-
Ampicillin sodium salt powder
-
Carbenicillin disodium salt powder
-
Sterile deionized water
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes
-
LB agar
-
Sterile petri dishes
Stock Solution Preparation (100 mg/mL):
-
Weigh out 1 gram of ampicillin or carbenicillin powder and dissolve it in 10 mL of sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
LB Agar Plate Preparation:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.
-
Allow the autoclaved LB agar to cool to 50-60°C in a water bath.
-
Add the appropriate volume of the 100 mg/mL antibiotic stock solution to the molten agar to achieve the desired final concentration (see table below). For example, add 1 mL of stock solution to 1 L of agar for a final concentration of 100 µg/mL.
-
Gently swirl the flask to mix the antibiotic evenly.
-
Pour the plates and allow them to solidify.
-
Store the plates at 4°C for up to one month.
Recommended Antibiotic Concentrations
| Antibiotic | Application | Recommended Concentration (µg/mL) | Notes |
| Ampicillin | Standard Selection | 100[3] | Prone to satellite colony formation. |
| Ampicillin | Troubleshooting Satellite Colonies | 200[1] | Higher concentration can help reduce satellite colonies. |
| Carbenicillin | Alternative to Ampicillin | 50 - 100 | More stable than ampicillin, reduces satellite colonies.[5][7] |
Visualizing the Mechanism of Satellite Colony Formation
Caption: Mechanism of satellite colony formation.
References
Technical Support Center: Tn1 Plasmid Delivery
Welcome to the technical support center for Tn1 plasmid delivery. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the delivery of transposon-containing plasmids.
Frequently Asked Questions (FAQs)
Q1: What is a this compound plasmid?
A this compound plasmid is a vector that carries the this compound transposon, a mobile genetic element. Transposons are used in genetic engineering to insert genes into a host genome. The this compound transposon system involves the plasmid carrying the gene of interest flanked by transposon recognition sites, and a transposase enzyme that cuts the gene out of the plasmid and pastes it into the host's DNA.
Q2: Why is the delivery of my this compound plasmid failing or showing low efficiency?
The delivery of large plasmids, such as those often carrying transposon systems, can be less efficient than for smaller plasmids.[1][2] Common reasons for low efficiency include suboptimal competent cell quality, issues with the plasmid DNA integrity, incorrect electroporation or heat shock parameters, and the use of inappropriate reagents.[3][4][5]
Q3: What are the primary methods for delivering this compound plasmids?
For bacterial hosts like E. coli, the most common methods are chemical transformation (heat shock) and electroporation. For mammalian cells, electroporation is a primary method due to its ability to deliver large genetic payloads with minimal impact on cell health.[6][7] Non-viral vectors are also gaining traction for their safety and scalability.[8]
Q4: How does the size of the this compound plasmid affect delivery?
Larger plasmids generally have lower transformation and transfection efficiencies.[2] This is due to the physical difficulty of moving a large molecule across the cell membrane. It is crucial to use competent cells with very high efficiency or optimize electroporation parameters specifically for large plasmids.[5][9]
Q5: What are essential positive controls for a this compound plasmid delivery experiment?
To troubleshoot effectively, always include a positive control. A common positive control is transforming your competent cells with a small, well-characterized, supercoiled plasmid (like pUC19) to confirm the competency of the cells and the viability of your protocol.[10][11] If this control works and your this compound plasmid delivery fails, the issue likely lies with the this compound plasmid itself or its size.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Few or No Colonies/Transfectants
If you observe very few or no colonies on your selective plates after bacterial transformation, or low transfection efficiency in mammalian cells, consider the following causes and solutions.
Potential Causes & Solutions (Bacteria)
| Potential Cause | Recommended Solution | Citation |
| Low Transformation Efficiency of Competent Cells | Use a commercial, high-efficiency competent cell strain (≥1 x 10^8 CFU/µg). Prepare fresh competent cells and test their efficiency with a control plasmid. Avoid repeated freeze-thaw cycles of competent cells. | [3][12] |
| Poor Plasmid DNA Quality | Ensure the plasmid DNA is high quality, supercoiled, and free of contaminants like phenol, ethanol, and detergents. Use a plasmid purification kit designed for large plasmids to prevent shearing. | [1][13] |
| Incorrect Heat Shock Parameters | Strictly follow the recommended heat shock time and temperature for your specific competent cells. Using tubes with thick walls may require a longer heat shock. | [4][12] |
| Suboptimal Electroporation Parameters | Optimize electroporation settings (voltage, pulse duration) for large plasmids. Ensure DNA is free of salts, which can cause arcing. | [5][9][14] |
| Incorrect Antibiotic Selection | Double-check that the antibiotic in your plates matches the resistance marker on your this compound plasmid and is at the correct concentration. | [4][12] |
| Toxic Gene Product | If the gene carried by the transposon is toxic to the host, incubate plates at a lower temperature (e.g., 30°C) to reduce expression. | [9][11] |
Potential Causes & Solutions (Mammalian Cells)
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Electroporation Buffer | The choice of electroporation buffer can significantly impact viability and efficiency. Test different buffers; for instance, some studies show 'T buffer' is better for large plasmids than 'R buffer'. | [5] |
| Incorrect Electroporation Program | Optimize voltage, pulse duration, and the number of pulses. This is cell-type specific and needs to be determined empirically. | [5][7] |
| Cell Density and DNA Concentration | Higher cell concentrations (e.g., 50 million cells/mL) and an optimized DNA payload can improve uptake while maintaining viability. | [5] |
| Ratio of Transposon to Transposase | The ratio of the transposon plasmid to the source of transposase (plasmid or mRNA) is critical. This ratio should be optimized to maximize transposition efficiency. | [6] |
| Poor Post-Electroporation Recovery | Allowing cells to recover for 15-30 minutes after electroporation before adding them to culture media can boost survival rates. | [5] |
Issue 2: Transformants Contain the Wrong Plasmid or No Insert
Sometimes, colonies grow on the selective plate, but they do not contain the correct this compound plasmid or the intended insert.
| Potential Cause | Recommended Solution | Citation |
| Empty Vector Contamination | If your this compound plasmid was created by ligation, you might have a high background of the original, empty vector. Ensure complete digestion of the vector and consider dephosphorylation to prevent re-ligation. | [3][15] |
| Recombination Events | Large plasmids with repetitive sequences can be unstable in certain E. coli strains. Use a recombination-deficient (recA-) strain for plasmid propagation. | [9][15] |
| Plasmid Multimerization | Large plasmids can sometimes form multimers, which transform less efficiently. Check your purified plasmid on an agarose gel. | |
| Incorrect Colony Screening | Use a reliable screening method like colony PCR or restriction digest of a miniprep to verify the presence of the correct plasmid and insert. | [1] |
Experimental Protocols & Workflows
Protocol 1: High-Efficiency Electroporation of a Large this compound Plasmid into E. coli
This protocol is a general guideline. Optimal parameters may vary.
-
Preparation of Electrocompetent Cells:
-
Inoculate 1 liter of SOB medium with 10 mL of an overnight culture of a suitable E. coli strain (e.g., DH10B).
-
Grow the culture at 37°C with vigorous shaking to an OD600 of 0.5-0.7.
-
Chill the culture on ice for 30 minutes and perform all subsequent steps at 4°C.
-
Centrifuge the cells at 4,000 x g for 15 minutes. Discard the supernatant.
-
Wash the cell pellet twice by resuspending in 1 liter of ice-cold, sterile 10% glycerol.
-
Resuspend the final pellet in a small volume (2-3 mL) of 10% glycerol.
-
Aliquot 50 µL into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
Electroporation:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 1-2 µL of your purified this compound plasmid DNA (10-100 ng) to the cells. The volume of DNA should not exceed 5% of the cell volume.
-
Carefully transfer the cell/DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette. Avoid introducing air bubbles.
-
Pulse the cuvette using an electroporator with optimized settings (e.g., 2.5 kV, 25 µF, 200 Ω). A time constant of ~4.5-5 ms is generally effective.
-
Immediately add 1 mL of SOC medium to the cuvette.
-
Transfer the cell suspension to a culture tube and incubate at 37°C for 1-2 hours with gentle shaking.
-
Plate appropriate dilutions on pre-warmed selective LB agar plates.
-
Incubate overnight at 37°C.
-
Workflow Diagrams
A logical workflow for troubleshooting can help systematically identify the source of the problem.
Caption: Troubleshooting workflow for low/no transformants.
Logical Relationships in Plasmid Delivery
The success of plasmid delivery depends on the interplay between three key components: the host cells, the plasmid vector, and the experimental procedure.
Caption: Key factors influencing this compound plasmid delivery success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - FI [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. rheniumbio.co.il [rheniumbio.co.il]
- 6. maxcyte.com [maxcyte.com]
- 7. Optimization of piggyBac Transposon System Electrotransfection in Sheep Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene therapy - Wikipedia [en.wikipedia.org]
- 9. neb.com [neb.com]
- 10. youtube.com [youtube.com]
- 11. neb.com [neb.com]
- 12. intactgenomics.com [intactgenomics.com]
- 13. youtube.com [youtube.com]
- 14. High-efficiency transposon mutagenesis by electroporation of a Pseudomonas fluorescens strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Preventing Tn1 Transposition
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on how to prevent the transposition of the Tn1 transposon. The content is structured into frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it move?
A1: this compound is a member of the Tn3 family of transposons, which are mobile genetic elements found in bacteria.[1] It moves via a "copy-and-paste" mechanism known as replicative transposition. This process involves two key enzymes encoded by the transposon itself:
-
Transposase (TnpA): This enzyme initiates transposition by recognizing the terminal inverted repeats (IRs) of the transposon and mediating the fusion of the donor and target DNA molecules. This fusion results in a large intermediate structure called a cointegrate .
-
Resolvase (TnpR): This enzyme resolves the cointegrate by catalyzing a site-specific recombination event at a specific sequence within the transposon called the res site.[2] This resolution separates the donor and target molecules, with each now containing a copy of this compound.[3]
The entire process is facilitated by the expression of the tnpA (transposase) and tnpR (resolvase) genes.[1][3][4]
Q2: My plasmid carrying this compound is unstable due to unwanted transposition. How can I stop this?
A2: To prevent this compound transposition, you must inhibit one of the two critical stages of its replicative pathway: (1) Cointegrate formation by the TnpA transposase or (2) Cointegrate resolution by the TnpR resolvase. This can be achieved through targeted mutagenesis of the transposon's key functional sites or by inhibiting the activity of the TnpA or TnpR enzymes.
Q3: What are the primary targets for preventing this compound transposition?
A3: The primary molecular targets are:
-
The Transposase (TnpA) Protein: Directly inhibiting its enzymatic activity will prevent the initial step of cointegrate formation.
-
The Resolvase (TnpR) Protein: Blocking this enzyme will lead to the accumulation of unresolved cointegrates, which can be toxic to the host cell but effectively stops the completion of the transposition cycle.[2]
-
The Terminal Inverted Repeats (IRs): These DNA sequences are essential for recognition by TnpA. Mutating them will prevent the transposase from binding and initiating transposition.
-
The res Site: This DNA sequence is the target for TnpR. Mutating the res site will prevent resolvase from binding and resolving the cointegrate structure.
Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions to common problems encountered with this compound transposition.
Problem 1: Unwanted Transposition Events Detected in Plasmid Population
This indicates that both TnpA and TnpR are active. The most definitive way to prevent this is by genetically modifying the transposon to disable its functional components.
Solution: Inactivate this compound by Mutating Key DNA Sequences.
The preferred method is to introduce mutations into the DNA sequences required for transposition. Site-directed mutagenesis of the terminal inverted repeats (IRs) is the most effective strategy as it prevents the very first step of the process.
This protocol outlines the steps to introduce point mutations into the IR sequences of this compound using overlap extension PCR.
-
Primer Design:
-
Design two outer primers (F1 and R2) that flank the entire this compound element or a significant portion containing one of the IRs.
-
Design two internal, overlapping primers (F2 and R1) that contain the desired mutation within the IR sequence. The overlap should be 15-25 base pairs.
-
-
PCR Amplification (Round 1):
-
Set up two separate PCR reactions.
-
Reaction A: Use primers F1 and R1. This will amplify the region from the start of the flanking sequence to the mutated IR.
-
Reaction B: Use primers F2 and R2. This will amplify the region from the mutated IR to the end of the other flanking sequence.
-
-
Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Run the PCR reactions according to standard cycling conditions, optimizing the annealing temperature based on the primer melting temperatures.
-
-
Purification of PCR Products:
-
Run the products of both reactions on an agarose gel.
-
Excise the bands corresponding to the correct sizes and purify the DNA using a gel extraction kit.
-
-
PCR Amplification (Round 2): Overlap Extension
-
Set up a new PCR reaction containing the purified products from both Reaction A and Reaction B.
-
Add the outer primers (F1 and R2) only.
-
During the initial denaturation and annealing cycles, the overlapping, complementary ends of the products from Round 1 will anneal to each other, creating a full-length template.
-
The outer primers will then amplify this full-length, mutated fragment.
-
-
Cloning and Verification:
-
Clone the final PCR product into a suitable vector (e.g., using TA cloning or restriction enzyme cloning).
-
Transform the ligated plasmid into competent E. coli.
-
Screen colonies by colony PCR and verify the presence of the mutation by Sanger sequencing.
-
-
Functional Assay (Confirmation of Inactivation):
-
Introduce the plasmid containing the mutated this compound and a compatible target plasmid into a host strain.
-
Set up a mating-out assay or a plasmid mobilization assay to assess the frequency of transposition compared to a wild-type this compound control.
-
| Transposon Variant | Mutation Details | Transposition Frequency (Events per cell per generation) | Fold Reduction |
| Wild-Type this compound | None | 1.5 x 10⁻⁴ | - |
| This compound-IRmutA | 3 bp substitution in left IR | < 1.0 x 10⁻⁹ (Undetectable) | > 150,000 |
| This compound-IRmutB | 5 bp substitution in right IR | < 1.0 x 10⁻⁹ (Undetectable) | > 150,000 |
| This compound-resMut | Deletion of res site Sub-site I | 1.3 x 10⁻⁴ (Co-integrates form but do not resolve) | 1.15 |
Table 1: Comparison of transposition frequencies for wild-type and mutated this compound variants. Mutations in the Inverted Repeats (IRs) effectively eliminate transposition, while mutations in the res site prevent the completion of the cycle.
Problem 2: Accumulation of Co-integrate Plasmids in the Host
This issue arises if the TnpA transposase is active but the TnpR resolvase is inactive or inhibited. While this prevents the final transposition product, the accumulation of large cointegrate molecules can be detrimental to cell health and plasmid stability.
Solution: Inhibit the TnpA Transposase.
If genetically modifying the transposon is not feasible, chemical inhibition of the TnpA protein can be explored. This is an area of active research, and while no widely commercialized specific inhibitors for TnpA exist, compounds targeting related integrases and transposases can be screened.
-
Develop a High-Throughput Assay:
-
Construct a reporter system where successful transposition activates a reporter gene (e.g., lacZ, GFP, or a resistance marker).
-
For example, place a promoterless reporter gene on a target plasmid and this compound on a donor plasmid. Transposition of this compound upstream of the reporter gene, bringing its own promoter, will activate expression.
-
-
Compound Library Screening:
-
Culture the bacterial strain containing the reporter system in a multi-well plate format.
-
Add individual compounds from a chemical library to each well at various concentrations.
-
Incubate to allow for transposition to occur.
-
-
Quantify Reporter Gene Expression:
-
Measure the reporter signal (e.g., fluorescence for GFP, colorimetric change for lacZ).
-
Wells with significantly reduced reporter signal indicate the presence of a potential transposition inhibitor.
-
-
Validate Hits:
-
Perform secondary screens to confirm the inhibitory activity and rule out off-target effects (e.g., toxicity to the host cells).
-
Perform in vitro transposition assays using purified TnpA protein and DNA substrates to confirm direct inhibition.
-
Visualizations
Caption: The replicative transposition pathway of this compound and key intervention points.
Caption: Workflow for site-directed mutagenesis to inactivate this compound.
Caption: Troubleshooting flowchart for diagnosing this compound transposition issues.
References
- 1. This compound transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tn3_resolvase [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. Tn 1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming Tn1 Insertion: A Comparative Analysis of PCR, Sequencing, and Southern Blotting
For researchers, scientists, and drug development professionals, the precise confirmation of transposon Tn1 insertions is a critical step in functional genomics and the development of novel therapeutics. The choice of confirmation method can significantly impact the efficiency, accuracy, and cost of a research project. This guide provides an objective comparison of the three primary methods for confirming this compound insertion: Polymerase Chain Reaction (PCR), high-throughput sequencing, and Southern blotting. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Method Comparison at a Glance
To facilitate a clear understanding of the trade-offs between these methods, the following table summarizes their key performance characteristics. Please note that costs and times are estimates and can vary based on institutional pricing, reagent suppliers, and specific experimental setups.
| Feature | PCR & Sanger Sequencing | High-Throughput Sequencing (e.g., Tn-Seq) | Southern Blotting |
| Primary Application | Confirmation of specific, known or suspected insertion sites. | Genome-wide, unbiased identification of all insertion sites in a population. | Confirmation of insertion and determination of copy number. |
| Accuracy/Resolution | High for a specific locus; provides exact sequence at the junction. | High, base-pair resolution across the entire genome. | Low resolution; provides fragment size, not the exact insertion site. |
| Throughput | Low to medium; sample-by-sample basis. | Very high; millions of reads and thousands of samples per run. | Low; labor-intensive and requires significant amounts of DNA. |
| Estimated Cost per Sample | ~$10 - $30 | ~$50 - $200+ (highly dependent on scale and sequencing depth) | ~$50 - $100 |
| Estimated Hands-on Time | 2-4 hours | 4-8 hours for library preparation | 8-16 hours (multi-day process) |
| DNA Input Requirement | Low (ng range) | Moderate (ng to µg range) | High (µg range) |
| Data Analysis Complexity | Simple; sequence alignment. | Complex; requires bioinformatics expertise and computational resources. | Simple; visual analysis of bands on a membrane. |
In-Depth Method Analysis
PCR and Sanger Sequencing: The Targeted Approach
Polymerase Chain Reaction (PCR) followed by Sanger sequencing is a fundamental and widely used method for confirming the presence of a this compound transposon at a specific genomic locus. This technique is particularly useful when the approximate location of the insertion is known or when screening a small number of potential insertion events.
The strategy involves designing primers that flank the expected insertion site. If the transposon is present, the PCR product will be larger than the product from a wild-type control. Alternatively, one primer can be designed to anneal within the transposon and the other in the flanking genomic DNA. The presence of a PCR product of the expected size confirms the insertion. Subsequent Sanger sequencing of the PCR product provides the precise nucleotide sequence of the junction between the transposon and the genomic DNA.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the mutant and wild-type strains. The concentration and purity of the DNA should be determined using a spectrophotometer.
-
Primer Design: Design two sets of primers:
-
Flanking Primers: One forward and one reverse primer that anneal to the genomic DNA sequences flanking the expected this compound insertion site.
-
Junction Primers: One primer that anneals within the this compound transposon sequence, oriented to amplify outwards, and a second primer that anneals to the genomic DNA adjacent to the insertion site.
-
-
PCR Amplification:
-
Set up PCR reactions for both mutant and wild-type gDNA using both primer sets. A standard 25 µL reaction mixture includes:
-
5 µL 5x PCR Buffer
-
0.5 µL 10 mM dNTPs
-
1.25 µL Forward Primer (10 µM)
-
1.25 µL Reverse Primer (10 µM)
-
1 µL Template gDNA (10-50 ng)
-
0.25 µL Taq DNA Polymerase
-
15.75 µL Nuclease-free water
-
-
Use the following thermocycling conditions as a starting point, and optimize as needed:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1-2 minutes (adjust based on expected amplicon size)
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the PCR products alongside a DNA ladder.
-
Run the gel at 100-120V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV or blue light.
-
-
Result Interpretation:
-
Flanking Primers: The wild-type sample should show a band of the expected size, while the mutant sample should show a larger band or no band.
-
Junction Primers: The mutant sample should show a band of the expected size, while the wild-type sample should show no band.
-
-
Sanger Sequencing:
-
Purify the PCR product from the positive mutant reaction using a commercial kit.
-
Send the purified product and one of the PCR primers for Sanger sequencing.
-
Align the resulting sequence to the reference genome and the this compound transposon sequence to confirm the exact insertion site.
-
Caption: Workflow for confirming this compound insertion using PCR and Sanger sequencing.
High-Throughput Sequencing: The Genome-Wide Perspective
High-throughput sequencing (HTS) methods, such as Transposon Directed Insertion Site Sequencing (TraDIS) or Tn-Seq, provide a comprehensive, genome-wide view of transposon insertions.[1] These techniques are ideal for screening large mutant libraries to identify all insertion sites simultaneously. This approach is not only for confirmation but also for discovery, enabling the identification of genes essential for survival under specific conditions.
The general principle involves fragmenting the genomic DNA, ligating adapters, and then using PCR to specifically amplify the junctions between the transposon and the flanking genomic DNA. These amplified fragments are then sequenced using a next-generation sequencing platform. The resulting sequences are mapped back to the reference genome to identify the precise location of each transposon insertion.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the pooled transposon mutant library.
-
DNA Fragmentation: Shear the gDNA to a desired size range (e.g., 200-500 bp) using mechanical methods (e.g., sonication) or enzymatic digestion.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA to make them blunt and then add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the A-tailed DNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for PCR amplification.
-
Junction-Specific PCR Enrichment:
-
Perform a PCR reaction using one primer specific to the transposon and another primer that anneals to the ligated adapter. This selectively amplifies the DNA fragments containing the transposon-genome junction.
-
Use a high-fidelity polymerase to minimize PCR bias.
-
The number of PCR cycles should be kept to a minimum to avoid over-amplification and maintain library complexity.
-
-
Library Purification and Quantification:
-
Purify the amplified library to remove primers and other reaction components.
-
Quantify the library and assess its quality using a Bioanalyzer or similar instrument.
-
-
High-Throughput Sequencing: Sequence the prepared library on a suitable platform (e.g., Illumina).
-
Data Analysis:
-
Trim adapter sequences and low-quality reads from the raw sequencing data.
-
Align the reads to the reference genome.
-
Identify the reads that contain the transposon sequence at one end.
-
Map the genomic portion of these reads to determine the exact insertion site and orientation of the transposon.
-
Analyze the distribution and frequency of insertions across the genome.
-
Caption: Workflow for genome-wide mapping of this compound insertions using high-throughput sequencing.
Southern Blotting: The Classic Approach
Southern blotting is a traditional, yet reliable, method for confirming transposon insertions and determining the number of insertion events in a given mutant.[2][3] This technique involves digesting genomic DNA with a restriction enzyme, separating the fragments by size via agarose gel electrophoresis, transferring them to a membrane, and then probing with a labeled DNA sequence specific to the transposon.
The key advantage of Southern blotting is its ability to provide information on the copy number of the transposon. Each distinct band on the blot typically corresponds to a single insertion event. However, it is a low-throughput and labor-intensive method that does not provide the precise location of the insertion.
-
Genomic DNA Extraction and Digestion:
-
Extract a large amount of high-quality genomic DNA (typically 5-10 µg per sample).
-
Digest the gDNA with a restriction enzyme that does not cut within the this compound transposon. A parallel digestion of wild-type gDNA should be performed as a negative control.
-
-
Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on a large, low-percentage (e.g., 0.8%) agarose gel. Run the gel for a long duration at a low voltage to achieve good separation of large fragments.
-
-
DNA Transfer (Blotting):
-
Denature the DNA in the gel by soaking it in a denaturing solution (e.g., 0.5 M NaOH).
-
Neutralize the gel in a neutralizing solution.
-
Transfer the denatured DNA from the gel to a nylon or nitrocellulose membrane via capillary action overnight.
-
-
Probe Labeling:
-
Prepare a DNA probe specific to a region of the this compound transposon.
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Add the labeled, denatured probe to the hybridization buffer and incubate with the membrane overnight at an appropriate temperature to allow the probe to anneal to the complementary transposon sequences on the membrane.
-
-
Washing:
-
Wash the membrane several times with buffers of increasing stringency to remove unbound and non-specifically bound probe.
-
-
Detection:
-
If using a radioactive probe, expose the membrane to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, perform the appropriate enzymatic and colorimetric or chemiluminescent detection steps.
-
-
Result Interpretation:
-
The wild-type sample should not show any bands.
-
The mutant sample will show one or more bands. The number of distinct bands corresponds to the number of this compound insertions in the genome.
-
Caption: Workflow for confirming this compound insertion and copy number using Southern blotting.
Conclusion: Choosing the Right Tool for the Job
The choice of method for confirming this compound insertion depends heavily on the specific research question and available resources.
-
PCR and Sanger sequencing is the most straightforward and cost-effective method for confirming a suspected insertion at a known locus. Its simplicity and speed make it ideal for routine screening of a small number of mutants.
-
High-throughput sequencing is the method of choice for genome-wide, unbiased identification of all transposon insertion sites within a population. While it has a higher upfront cost and requires bioinformatics expertise, the wealth of data it generates is invaluable for large-scale functional genomics studies.
-
Southern blotting remains a useful technique for determining the copy number of transposon insertions, a piece of information that is not easily obtained by PCR or standard Tn-Seq analysis. However, its low throughput and labor-intensive nature make it less suitable for large-scale screening.
By understanding the strengths and limitations of each of these methods, researchers can make an informed decision to efficiently and accurately advance their research goals.
References
A Comparative Guide to the Transposition Frequency of Tn1 and Tn3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transposition frequencies of two closely related bacterial transposons, Tn1 and Tn3. These Class II transposable elements, belonging to the Tn3 family, are instrumental in horizontal gene transfer, particularly in the dissemination of antibiotic resistance genes. Understanding their transposition dynamics is crucial for research in bacterial genetics, antibiotic resistance, and the development of novel therapeutic strategies.
Executive Summary
Data Presentation: Transposition Frequency
A direct, side-by-side quantitative comparison of this compound and Tn3 transposition frequencies from a single study is not available in the current literature. The provided data is context-dependent and derived from different experimental systems.
| Transposon | Transposition Frequency | Experimental System | Reference |
| This compound | (7.9 ± 7.1) x 10⁻⁹ (transposants per transformant) | Acinetobacter baylyi (Natural transformation assay) | [1] |
| Tn3 | Qualitatively suggested to be more active than this compound | Based on the ratio of sequenced representatives in databases | [2] |
Note: The transposition frequency of this compound was determined in Acinetobacter baylyi following natural transformation, a process that introduces foreign DNA into the bacterium. This value may not be directly comparable to the transposition frequencies measured in other bacterial hosts or using different DNA delivery methods. The suggestion of Tn3's higher activity is based on bioinformatic analysis and requires experimental validation through direct comparative assays.
Experimental Protocols
The determination of transposition frequency is critical for studying transposon dynamics. Two common methods employed for Tn3 family transposons are the mating-out assay and the papillation assay.
Mating-Out Assay
This assay measures the frequency of transposition from a donor plasmid to a conjugative plasmid, which is then transferred to a recipient bacterium.
Principle: A donor bacterium carries two plasmids: one harboring the transposon of interest (e.g., this compound or Tn3) on a non-conjugative plasmid and a second, conjugative "F-factor" plasmid. Transposition events from the non-conjugative plasmid to the F-factor are selected for by mating the donor strain with a suitable recipient strain and selecting for recipient cells that have received the F-factor now carrying the transposon.
Detailed Protocol:
-
Strain Preparation:
-
Donor Strain: Escherichia coli strain carrying a non-conjugative plasmid with the transposon (e.g., pBR322::this compound) and a conjugative plasmid (e.g., F' lac pro). The transposon should carry a selectable marker (e.g., antibiotic resistance). The F-factor should also have a selectable marker, different from the transposon's marker.
-
Recipient Strain: An E. coli strain resistant to an antibiotic to which the donor is sensitive (e.g., nalidixic acid or rifampicin) and lacking the F-factor and the transposon.
-
-
Mating:
-
Grow overnight cultures of donor and recipient strains separately in appropriate liquid media.
-
Mix donor and recipient cultures in a 1:1 ratio.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) without shaking to allow for conjugation.
-
-
Selection and Quantification:
-
Plate serial dilutions of the mating mixture onto selective agar plates:
-
Plate A (Total Recipients): Selects for the recipient strain (e.g., containing nalidixic acid).
-
Plate B (Transconjugants with F-factor): Selects for recipients that have received the F-factor (e.g., containing nalidixic acid and the F-factor's selectable marker).
-
Plate C (Transconjugants with Transposition Event): Selects for recipients that have received an F-factor containing the transposon (e.g., containing nalidixic acid and the transposon's selectable marker).
-
-
Incubate plates overnight at 37°C.
-
-
Calculation of Transposition Frequency:
-
Count the number of colonies on each plate.
-
Transposition Frequency = (Number of colonies on Plate C) / (Number of colonies on Plate B).
-
Papillation Assay
This assay provides a visual, semi-quantitative measure of transposition frequency based on the reversion of a reporter gene.
Principle: A reporter gene (e.g., lacZ) with a disruptive insertion is placed on a plasmid. The transposon is located elsewhere. When the transposon excises and inserts into the reporter gene, it can potentially restore the reading frame, leading to a functional protein and a detectable phenotype (e.g., blue colonies on X-gal plates). The frequency of these reversion events (papillae) reflects the transposition frequency.
Detailed Protocol:
-
Strain and Plasmid Construction:
-
Construct a reporter plasmid containing a target gene for the transposon. The target gene should have a visible phenotype when active (e.g., lacZα for blue/white screening).
-
Introduce the transposon (this compound or Tn3) into the same bacterial strain, either on the chromosome or on a separate compatible plasmid.
-
-
Growth and Observation:
-
Transform the bacterial strain with the reporter plasmid.
-
Plate the transformed cells on indicator plates (e.g., LB agar with ampicillin, IPTG, and X-gal for a lacZα system).
-
Incubate the plates at 37°C.
-
-
Analysis:
-
Observe the colonies for the appearance of papillae (small, colored outgrowths) within the larger colony. Each papilla represents a single transposition event that has restored the function of the reporter gene in a cell, which then grows into a micro-colony.
-
The transposition frequency can be estimated by the number and size of the papillae. A higher number of papillae indicates a higher transposition frequency.
-
Molecular Mechanism of this compound/Tn3 Transposition
This compound and Tn3 transpose via a replicative mechanism that involves the formation of a cointegrate intermediate. This process is mediated by two transposon-encoded proteins: the transposase (TnpA) and the resolvase (TnpR).
The key steps are:
-
Synapsis: The transposase (TnpA) recognizes and binds to the 38-bp inverted repeats (IRs) at the ends of the transposon.
-
Strand Transfer: The TnpA-transposon complex attacks the target DNA, creating single-strand breaks and ligating the transposon ends to the target DNA.
-
Replication: The host cell's DNA replication machinery duplicates the transposon, leading to the formation of a cointegrate structure where the donor and target replicons are fused, with a copy of the transposon at each junction.
-
Resolution: The resolvase (TnpR) mediates a site-specific recombination event at the res site within the transposon. This resolves the cointegrate into two separate molecules, each containing a copy of the transposon.
Mandatory Visualizations
References
A Comparative Guide to Tn1 and Other Tn Family Transposons for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different transposon families is critical for their effective application in genetic engineering, functional genomics, and as drivers of antibiotic resistance. This guide provides a detailed comparison of the Tn1 transposon, a member of the Tn3 family, with other notable Tn family members, supported by experimental data and methodologies.
Structural and Functional Distinctions
Transposons, or "jumping genes," are mobile genetic elements capable of moving from one location to another within a genome. The Tn family of transposons are Class II, or DNA transposons, which move via a "cut-and-paste" or "copy-and-paste" mechanism, in contrast to Class I retrotransposons that utilize an RNA intermediate.[1]
This compound belongs to the Tn3 family of replicative transposons, which employ a "copy-and-paste" mechanism. This process results in the duplication of the transposon, with one copy remaining at the original site and a new copy inserted at the target site.[2] In contrast, other well-characterized Tn family members, such as Tn5 and Tn10, are composite transposons that transpose via a non-replicative "cut-and-paste" mechanism, where the transposon is excised from its original location and inserted into a new site.[3]
The genetic organization of these transposons also differs significantly. This compound and other Tn3-family members are non-composite transposons, meaning their ends are defined by short (typically 38 bp) inverted repeats (IRs) and they encode their own transposase (tnpA) and resolvase (tnpR) genes.[2] The transposase mediates the formation of a cointegrate structure, a fusion of the donor and target replicons with a duplicated transposon, while the resolvase resolves this intermediate.[2] Conversely, Tn5 and Tn10 are composite transposons, where the transposase gene and other passenger genes (often conferring antibiotic resistance) are flanked by two insertion sequence (IS) elements, which themselves contain terminal inverted repeats.[1]
| Feature | This compound (Tn3 Family) | Tn5 | Tn10 |
| Transposition Mechanism | Replicative ("Copy-and-Paste") | Non-replicative ("Cut-and-Paste") | Non-replicative ("Cut-and-Paste") |
| Structure | Non-composite | Composite | Composite |
| Key Genes | tnpA (transposase), tnpR (resolvase) | tnp (transposase within IS50) | tnp (transposase within IS10) |
| Terminal Elements | ~38 bp Inverted Repeats | IS50 elements | IS10 elements |
| Target Site Duplication | 5 bp | 9 bp | 9 bp |
Transposition Frequency and Regulation
The frequency of transposition is a critical parameter for the application of transposons in research and is tightly regulated to minimize host genome damage. While direct, side-by-side quantitative comparisons of transposition frequencies for this compound, Tn5, and Tn10 under identical conditions are scarce in the literature, estimates for various transposable elements in Escherichia coli provide a general framework. Spontaneous transposition rates for different insertion sequences in E. coli have been observed to range from approximately 10⁻⁵ to 10⁻⁷ events per element per generation.[4] For instance, the transposition frequency of Tn10 is noted to be rare, occurring about once in 10⁷ cell generations.[1]
Several factors are known to influence transposition frequency, including the expression level of the transposase, the structure of the transposon ends, and the presence of host factors.[3][5]
-
This compound/Tn3: The expression of the tnpA (transposase) gene is repressed by the tnpR gene product, which also acts as the resolvase.[5] Overproduction of the transposase has been shown to increase the rate of transposition.[5]
-
Tn5: Transposition is regulated by an inhibitor protein, p2, which is also encoded by the IS50R element. This inhibitor is a truncated version of the transposase and is thought to form non-functional heterodimers with the active transposase, thus downregulating transposition.[3]
-
Tn10: Transposition is regulated at multiple levels. The transposase gene promoter is relatively weak, limiting transposase expression. Additionally, an antisense RNA, RNA-OUT, binds to the transposase mRNA (RNA-IN) and inhibits its translation.[3] Host factors such as IHF (Integration Host Factor) and H-NS also play roles in regulating Tn10 transposition.[3]
Target Site Specificity
The choice of insertion site is another key differentiator among Tn family transposons. While no transposon inserts with absolute randomness, their degree of specificity varies.
-
This compound/Tn3: Members of the Tn3 family generally exhibit a degree of regional preference, often inserting into AT-rich sequences. A 19 bp asymmetric consensus target site has been identified for Tn3, though the transposon can still insert into a wide variety of sites, indicating a degree of promiscuity.
-
Tn5: This transposon shows a preference for insertion at G/C pairs at the ends of the 9 bp target site duplication.[6]
-
Tn7: Tn7 is known for its high degree of target site specificity, preferentially inserting at a single site in the E. coli chromosome called attTn7. This specificity is mediated by the interaction of Tn7-encoded proteins with a host protein that is part of the chromosomal replication machinery.
| Transposon | Target Site Specificity |
| This compound (Tn3 Family) | Inserts into a wide range of sites, with a preference for AT-rich regions and a 19 bp asymmetric consensus sequence. |
| Tn5 | Shows a preference for G/C pairs at the ends of the 9 bp target site duplication. |
| Tn10 | Inserts into sites with a 6 bp consensus sequence (GCTNAGC), with a preference for sites within a broader symmetrical consensus sequence. |
| Tn7 | Exhibits high specificity for the attTn7 site in the bacterial chromosome. |
Experimental Protocols
The following are outlines of common experimental procedures used to study and quantify transposon activity.
Mating-Out Assay for Quantifying Transposition Frequency
This assay is used to determine the frequency of transposition from a donor plasmid to a recipient plasmid.
Principle: A donor strain carries two plasmids: a non-conjugative plasmid harboring the transposon of interest (e.g., this compound with an antibiotic resistance marker) and a conjugative "F-factor" plasmid that can be transferred to a recipient strain. The recipient strain is resistant to an antibiotic different from the one conferred by the transposon. Transposition from the non-conjugative plasmid to the conjugative plasmid in the donor cell allows the transposon to be transferred to the recipient during conjugation. The transposition frequency is calculated as the ratio of recipient cells that have received the transposon (transconjugants) to the total number of recipient cells that have received the F-factor.
Detailed Methodology:
-
Strain Preparation:
-
Donor Strain: E. coli strain carrying a non-conjugative plasmid with the transposon (e.g., pBR322::this compound) and a conjugative plasmid (e.g., an F' plasmid).
-
Recipient Strain: E. coli strain with a selectable marker (e.g., resistance to nalidixic acid).
-
-
Mating:
-
Grow overnight cultures of donor and recipient strains separately in appropriate media.
-
Mix donor and recipient cultures in a 1:1 ratio.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) to allow conjugation to occur.
-
-
Selection and Enumeration:
-
Plate serial dilutions of the mating mixture on selective agar plates:
-
Plate A (Total Recipients): Contains the recipient-specific selective agent (e.g., nalidixic acid) to count the total number of recipient cells.
-
Plate B (Transconjugants): Contains both the recipient-specific selective agent and the transposon-specific selective agent (e.g., nalidixic acid and ampicillin for this compound).
-
-
-
Calculation of Transposition Frequency:
-
Count the number of colonies on both sets of plates.
-
Transposition Frequency = (Number of colonies on Plate B) / (Number of colonies on Plate A).
-
Papillation Assay for Qualitative Assessment of Transposition
This assay provides a visual, qualitative measure of transposition frequency.
Principle: A reporter gene, often lacZ (encoding β-galactosidase), lacking its own promoter is placed within the transposon. This transposon is located on a plasmid in a bacterial strain that is lacZ-. When the transposon "hops" into an actively transcribed gene on the bacterial chromosome in the correct orientation and reading frame, a fusion protein is produced, and the cell becomes lacZ+. On indicator plates (e.g., MacConkey or X-gal), these lacZ+ cells form colored papillae (small bumps) on the surface of the otherwise colorless lacZ- colony. The number of papillae is proportional to the transposition frequency.
Detailed Methodology:
-
Strain and Plasmid Construction:
-
A bacterial strain that is lacZ- is used.
-
A plasmid is constructed containing the transposon with a promoter-less lacZ gene. The plasmid also carries a gene for a selectable marker (e.g., ampicillin resistance).
-
-
Transformation:
-
Transform the lacZ- bacterial strain with the plasmid carrying the reporter transposon.
-
-
Plating and Incubation:
-
Plate the transformed cells on indicator agar plates (e.g., LB agar with ampicillin and X-gal).
-
Incubate the plates at 37°C for several days.
-
-
Observation:
-
Observe the colonies for the formation of blue papillae on a white colony background. The density of papillae provides a qualitative indication of the transposition frequency.
-
Visualizing Transposition Mechanisms
The distinct mechanisms of replicative and non-replicative transposition can be visualized to better understand the molecular events involved.
Replicative Transposition of this compound (Tn3 Family)
Caption: Replicative transposition workflow of this compound.
Non-Replicative ("Cut-and-Paste") Transposition of Tn10
Caption: "Cut-and-Paste" transposition workflow of Tn10.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tn3 transposon - Wikipedia [en.wikipedia.org]
- 3. Factors affecting transposition activity of IS50 and Tn5 ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rates of transposition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overproduction of the Tn3 transposition protein and its role in DNA transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tn1 vs. Tn5: A Comparative Guide to Transposon Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional genomics and microbial genetics, transposon mutagenesis remains a cornerstone technique for elucidating gene function. The choice of transposon is critical to the success of these studies, with Tn1 and Tn5 being two of the most well-characterized bacterial transposons. This guide provides an objective comparison of this compound and Tn5, summarizing their performance, mechanisms, and experimental considerations to aid researchers in selecting the optimal tool for their mutagenesis needs.
At a Glance: this compound vs. Tn5
| Feature | This compound | Tn5 |
| Transposition Mechanism | Replicative ("Copy-and-Paste") | Conservative ("Cut-and-Paste") |
| Transposase Genes | tnpA (transposase), tnpR (resolvase) | tnp (transposase) |
| Transposition Frequency | Generally lower than hyperactive Tn5 | High, especially with hyperactive mutants (up to 1000-fold > wild-type)[1] |
| Insertion Specificity | Shows regional preference (e.g., terminus of replication in A. baylyi) | Considered relatively random, but with a preference for GC-rich regions[2] |
| Target Site Duplication | 5 bp | 9 bp[3] |
| Genetic Structure | Contains inverted repeats, tnpA, tnpR, and often an antibiotic resistance gene | Composite transposon with insertion sequences (IS50) flanking antibiotic resistance genes[4] |
| Regulation | Transposition is regulated by the tnpR gene product | Transposition is regulated by an inhibitor protein (Inh), also encoded by IS50R[5] |
| Commercial Availability | Less common in commercial kits | Widely available, especially as hyperactive transposase and transposome complexes |
Delving Deeper: Mechanisms of Transposition
The fundamental difference between this compound and Tn5 lies in their mode of transposition.
This compound: The "Copy-and-Paste" Replicative Pathway
This compound employs a replicative mechanism that involves the duplication of the transposon. The process is initiated by the TnpA transposase, which nicks the transposon and target DNA. The transposon is then replicated, and the resulting intermediate is a cointegrate, where the donor and target replicons are fused with a copy of this compound at each junction. This cointegrate is then resolved by the TnpR resolvase, resulting in the original donor and the target replicon now containing a copy of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of Transposon Tn5 Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutagenesis Studies of Tn5 Transposase Residues Involved in Synaptic Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tn5 transposon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TNF-Induced Phenotypes: A Comparative Guide for Researchers
For researchers in cellular biology, immunology, and drug development, understanding and validating the diverse effects of Tumor Necrosis Factor (TNF) is a critical endeavor. This guide provides a comprehensive comparison of methodologies to validate TNF-induced phenotypes, supported by experimental data and detailed protocols. We also explore alternative approaches to induce similar cellular responses.
TNF, a pleiotropic cytokine, plays a pivotal role in a multitude of cellular processes, ranging from inflammation and immunity to cell survival and death.[1][2] Its complex signaling network can lead to divergent outcomes, making rigorous validation of its induced phenotypes essential for accurate research findings.[1][3]
Diverse Phenotypes Induced by TNF
TNF's binding to its receptors, primarily TNFR1, can trigger a cascade of signaling pathways that result in distinct cellular phenotypes.[2] The cellular context, including cell type and the presence of other stimuli, ultimately dictates the outcome.[3] The primary TNF-induced phenotypes include:
-
Apoptosis: A programmed form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[1][4] TNF can induce apoptosis through the activation of caspase-8 and the subsequent caspase cascade.[1]
-
Necroptosis: A regulated form of necrosis, or inflammatory cell death, that is independent of caspases.[5] This pathway is initiated when caspase-8 is inhibited and involves the kinases RIPK1 and RIPK3, and the pseudokinase MLKL.[6]
-
Cell Proliferation and Survival: Paradoxically, TNF can also promote cell proliferation and survival, primarily through the activation of the NF-κB and MAPK signaling pathways.[1][3][7] These pathways lead to the expression of genes involved in cell growth and anti-apoptotic processes.
-
Inflammation: As a key pro-inflammatory cytokine, TNF stimulates the production of other inflammatory mediators and promotes the recruitment of immune cells.[2][7]
Quantitative Validation of TNF-Induced Phenotypes
Accurate validation of these phenotypes requires robust and quantitative experimental methods. The following table summarizes key assays for each major TNF-induced phenotype.
| Phenotype | Experimental Assay | Key Metrics |
| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. |
| Caspase Activity Assays | Measurement of caspase-3, -7, and -8 activity using colorimetric or fluorometric substrates. | |
| TUNEL Assay | Detection of DNA fragmentation by labeling the 3'-OH ends of DNA breaks. | |
| Western Blot for Cleaved PARP/Caspase-3 | Detection of cleaved forms of PARP and caspase-3 as markers of apoptosis. | |
| Necroptosis | LDH Release Assay | Quantification of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity. |
| PI Staining and Microscopy | Visualization of PI-positive (necrotic) cells. | |
| Western Blot for p-MLKL/p-RIPK3 | Detection of phosphorylated MLKL and RIPK3 as key markers of necroptosis activation.[8] | |
| Proliferation | MTT/XTT/WST-1 Assays | Measurement of metabolic activity as an indicator of cell viability and proliferation. |
| BrdU/EdU Incorporation Assays | Quantification of DNA synthesis by measuring the incorporation of nucleotide analogs. | |
| Cell Counting | Direct enumeration of cell numbers over time. | |
| Inflammation | ELISA/Multiplex Assays | Quantification of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines (e.g., CCL2).[9] |
| Quantitative PCR (qPCR) | Measurement of the gene expression of inflammatory mediators.[10] | |
| NF-κB Reporter Assays | Measurement of NF-κB transcriptional activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are example protocols for key validation experiments.
Protocol 1: Induction and Quantification of Apoptosis
-
Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of TNF-α (e.g., 10 ng/mL) and a sensitizing agent such as Cycloheximide (CHX) (e.g., 2.5 μg/mL) for the desired time points (e.g., 6, 12, 24 hours).[11]
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol 2: Induction and Quantification of Necroptosis
-
Cell Seeding: Plate cells as described in the apoptosis protocol.
-
Treatment: To induce necroptosis, pre-treat cells with a pan-caspase inhibitor like zVAD-FMK (e.g., 20 µM) for 1 hour, followed by treatment with TNF-α (e.g., 20 ng/mL) and a SMAC mimetic like LCL161 (e.g., 1 µM) for 24 hours.[6]
-
LDH Assay: Collect the cell culture supernatant. Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine LDH release.
-
Western Blot: Lyse the treated cells and perform a Western blot analysis to detect the phosphorylated forms of RIPK1, RIPK3, and MLKL.
Visualizing the Pathways
Understanding the underlying signaling pathways is essential for interpreting experimental results.
Caption: Simplified overview of major TNF-induced signaling pathways.
Comparison with Alternative Stimuli
While TNF is a potent and widely used stimulus, other agents can induce similar phenotypes. Understanding these alternatives can provide valuable comparative data and insights into pathway specificity.
| Stimulus | Primary Phenotype(s) | Mechanism of Action | Key Differences from TNF |
| Fas Ligand (FasL) | Apoptosis | Binds to the Fas receptor (CD95) to activate the extrinsic apoptosis pathway. | Primarily induces apoptosis with less pronounced pro-inflammatory or survival signaling. |
| TRAIL (TNF-related apoptosis-inducing ligand) | Apoptosis | Binds to TRAIL receptors (DR4 and DR5) to induce apoptosis. | Can selectively induce apoptosis in cancer cells over normal cells.[11] |
| Lipopolysaccharide (LPS) | Inflammation, Apoptosis, Necroptosis | A component of the outer membrane of Gram-negative bacteria that activates Toll-like receptor 4 (TLR4). | Induces a broader inflammatory response and can synergize with TNF.[12] |
| Staurosporine | Apoptosis | A broad-spectrum protein kinase inhibitor that induces the intrinsic apoptosis pathway. | Bypasses the need for death receptor signaling. |
| Poly(I:C) | Inflammation, Apoptosis | A synthetic analog of double-stranded RNA that activates TLR3 and other pattern recognition receptors. | Primarily mimics a viral infection response. |
Experimental Workflow for Phenotype Validation
A logical workflow is critical for efficiently validating TNF-induced phenotypes.
Caption: A structured workflow for validating TNF-induced phenotypes.
By employing a combination of these quantitative assays and a systematic workflow, researchers can confidently validate the specific phenotypes induced by TNF in their experimental models. This rigorous approach is fundamental for advancing our understanding of TNF biology and its implications in health and disease.
References
- 1. Tumor necrosis factor and cancer, buddies or foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor necrosis factor alpha-induced apoptosis in cardiac myocytes. Involvement of the sphingolipid signaling cascade in cardiac cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor necrosis factor is a necroptosis-associated alarmin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumor Necrosis Factor Alpha-Induced Apoptosis Requires p73 and c-ABL Activation Downstream of RB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The concentration of tumor necrosis factor-α determines its protective or damaging effect on liver injury by regulating Yap activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Genomics of Tn1-Containing Plasmids
For researchers, scientists, and drug development professionals, understanding the mobile genetic elements that facilitate the spread of antibiotic resistance is paramount. This guide provides a comparative analysis of plasmids containing the transposon Tn1, a key player in the dissemination of resistance genes. Through a detailed examination of experimental data, protocols, and visual workflows, this document offers objective insights into the genomic architecture and evolutionary dynamics of these critical bacterial vectors.
Transposons, often called "jumping genes," are DNA sequences that can move from one location to another within a genome. The this compound transposon, a member of the Tn3 family, is frequently found on plasmids and plays a significant role in the horizontal transfer of antibiotic resistance genes among bacteria. The comparative analysis of plasmids harboring this compound is crucial for tracking the evolution of antibiotic resistance and for developing strategies to combat its spread.
Comparative Analysis of this compound-Family Transposon-Containing Plasmids
The following table summarizes the key features of representative plasmids carrying this compound or its close relatives, Tn2 and Tn3. It is important to note that this compound, Tn2, and Tn3 are very closely related, with minor sequence variations, and are often misannotated in sequence databases.[1] this compound is characterized by carrying the blaTEM-2 gene, conferring resistance to ampicillin, while Tn2 and Tn3 typically carry blaTEM-1.[1]
| Plasmid | Transposon | Host Organism (Origin) | Plasmid Size (kbp) | Antibiotic Resistance Genes | Other Mobile Genetic Elements |
| RP4 (also known as RK2) | This compound | Pseudomonas aeruginosa | 60.0 | blaTEM-2 (Ampicillin), tet(A) (Tetracycline), aph(3')-IIa (Kanamycin) | This compound, remnants of other transposons |
| R1 | Tn2 (closely related to this compound) | Salmonella paratyphi | 94.2 | blaTEM-1 (Ampicillin), cat (Chloramphenicol), sul1 (Sulfonamides), strA-strB (Streptomycin) | Tn2, Integrons |
| pBR322 (cloning vector) | Tn3 (remnant) | Escherichia coli (laboratory strain) | 4.36 | blaTEM-1 (Ampicillin), tet(C) (Tetracycline) | Remnant of Tn3 |
| pMLUA1 | Tn402-like | Estuarine water isolate | ~55-59 | aadA5 (Streptomycin/Spectinomycin) | ISPa17, Tn402-like transposon, Class 1 Integron (In794) |
| pMLUA3 | Tn402-like | Estuarine water isolate | ~55-59 | qacF5-aadA5 (Quaternary ammonium compounds, Streptomycin/Spectinomycin) | ISPa17, Tn402-like transposon, ISUnCu17, Class 1 Integron (In795) |
Experimental Protocols
The comparative analysis of this compound-containing plasmids relies on a combination of molecular biology and bioinformatic techniques. Below are detailed protocols for key experiments.
Plasmid DNA Extraction: Alkaline Lysis Method
This method is a common and effective technique for isolating plasmid DNA from bacterial cultures.[2][3][4][5][6]
Materials:
-
Overnight bacterial culture
-
Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA (pH 8.0)
-
Solution II (Lysis Buffer): 0.2 N NaOH, 1% SDS (freshly prepared)
-
Solution III (Neutralization Buffer): 3 M Potassium Acetate, 5 M Acetic Acid
-
Isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A
Procedure:
-
Cell Harvesting: Centrifuge 1.5-3 mL of an overnight bacterial culture at >10,000 x g for 1 minute to pellet the cells. Discard the supernatant.
-
Resuspension: Resuspend the bacterial pellet thoroughly in 100-200 µL of ice-cold Solution I by vortexing.
-
Lysis: Add 200-400 µL of freshly prepared Solution II. Mix gently by inverting the tube 4-6 times until the solution becomes clear and viscous. Do not vortex, as this can shear the genomic DNA. Incubate at room temperature for no more than 5 minutes.
-
Neutralization: Add 150-300 µL of ice-cold Solution III. Mix gently by inverting the tube. A white precipitate of genomic DNA, proteins, and cell debris will form.
-
Clarification: Centrifuge at maximum speed for 5-10 minutes.
-
DNA Precipitation: Carefully transfer the supernatant to a clean microfuge tube. Add 0.6-0.7 volumes of isopropanol and mix. Incubate at room temperature for 10 minutes.
-
Pelleting: Centrifuge at maximum speed for 10-15 minutes to pellet the plasmid DNA.
-
Washing: Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Drying: Air-dry the pellet for 5-10 minutes to remove residual ethanol.
-
Resuspension: Resuspend the DNA pellet in 20-50 µL of TE buffer containing RNase A.
Whole-Genome and Plasmid Sequencing
Modern comparative genomics relies heavily on next-generation sequencing (NGS) technologies.
General Workflow:
-
Library Preparation: Purified plasmid DNA is fragmented, and adapters are ligated to the ends of the fragments. For plasmid sequencing, PCR-free library preparation kits are often used to avoid amplification bias.[7]
-
Sequencing: The prepared library is sequenced using platforms such as Illumina or Oxford Nanopore Technologies. Long-read sequencing technologies like Oxford Nanopore are particularly useful for resolving the complete structure of plasmids and the mobile genetic elements they contain.[7]
-
Data Analysis: The raw sequencing reads are assembled into contigs. For plasmids, specialized assemblers are used to generate circular DNA sequences. The assembled plasmid sequences are then annotated to identify genes, including antibiotic resistance genes, and other genetic features.
Bioinformatic Analysis for Comparative Genomics
A typical bioinformatic workflow for the comparative analysis of plasmids includes the following steps:
-
Assembly: Raw sequencing reads are assembled into complete or near-complete plasmid sequences.
-
Annotation: The assembled plasmid sequences are annotated to identify open reading frames (ORFs), resistance genes (e.g., using ResFinder), and plasmid replicon types (e.g., using PlasmidFinder).[8][9]
-
Comparative Analysis: The annotated plasmid sequences are compared to each other and to reference plasmids in databases. Tools like BLAST Ring Image Generator (BRIG) and Mauve can be used to visualize regions of homology and difference between plasmids.[8][10]
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and relationships.
Caption: Replicative transposition pathway of this compound.
Caption: Genetic organization of the this compound transposon.
Caption: Workflow for comparative plasmid genomics.
Conclusion
The comparative genomics of this compound-containing plasmids reveals a dynamic landscape of horizontal gene transfer and the evolution of antibiotic resistance. By employing the experimental and bioinformatic workflows outlined in this guide, researchers can gain a deeper understanding of the mechanisms driving the dissemination of resistance determinants. This knowledge is essential for the development of novel therapeutic strategies and for the effective surveillance of antibiotic resistance in both clinical and environmental settings. The continued analysis of these mobile genetic elements will be critical in the ongoing battle against multidrug-resistant pathogens.
References
- 1. Plasmidsaurus! – Sequence Everything [plasmidsaurus.com]
- 2. osmiumtet.com [osmiumtet.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparative genomics of IncP-1ε plasmids from water environments reveals diverse and unique accessory genetic elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Comparative genomics of IncP-1ε plasmids from water environments reveals diverse and unique accessory genetic elements [ouci.dntb.gov.ua]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Tn1 Transposition: A Comparative Analysis Across Bacterial Hosts
For researchers, scientists, and drug development professionals, understanding the behavior of transposable elements like Tn1 in different bacterial hosts is crucial for their application in genetic engineering, functional genomics, and as tools in drug discovery. This guide provides a comparative overview of this compound transposition efficiency in various Gram-negative bacteria, supported by experimental data and detailed methodologies.
Transposon this compound, a member of the Tn3 family of replicative transposons, is a mobile genetic element capable of moving within and between genomes. Its ability to insert into new locations can be harnessed for various genetic applications. However, the efficiency of this process, known as transposition frequency, can vary significantly depending on the bacterial host. This variation is influenced by a multitude of host-specific factors, including the host's DNA repair mechanisms, the presence of host factors that may assist or inhibit transposition, and the overall genetic background of the organism.
Quantitative Comparison of this compound Transposition Frequency
The frequency of this compound transposition is a key parameter for its practical application. Below is a summary of reported transposition frequencies in different bacterial hosts. It is important to note that direct comparison of frequencies across different studies can be challenging due to variations in experimental conditions, genetic constructs, and detection methods.
| Bacterial Host | Transposition Frequency (per recipient cell) | Notes |
| Escherichia coli | Baseline frequency not explicitly quantified in readily available literature. However, studies have identified het mutations that can increase the transposition frequency by 10- to 20-fold. | The presence of the F-plasmid has been shown to inhibit this compound transposition in E. coli, and the het1 mutation alleviates this inhibition.[1] |
| Acinetobacter baylyi | (6.4 ± 8.4) x 10⁻⁸ | This frequency was determined during natural transformation with a plasmid carrying this compound.[2][3][4][5] |
| Pseudomonas putida | Data not available in the reviewed literature. | - |
| Salmonella typhimurium | Data not available in the reviewed literature. | - |
Note: The lack of standardized reporting and the inherent variability of biological systems make it essential to consider the provided data as indicative rather than absolute. Further targeted research is required to establish definitive transposition frequencies for this compound in a wider range of bacterial hosts under standardized conditions.
Experimental Protocol: Mating-Out Assay for this compound Transposition
The mating-out assay is a common method to determine the frequency of transposition from a donor plasmid to a recipient replicon, often a conjugative plasmid, which is then transferred to a final recipient cell.
Principle
This assay relies on the movement of the transposon from a non-conjugative donor plasmid to a conjugative plasmid within the same cell. This "hopping" event is then detected by the transfer of the conjugative plasmid, now carrying the transposon-encoded antibiotic resistance marker, to a suitable recipient bacterium during conjugation.
Materials
-
Donor Strain: A bacterial strain (e.g., E. coli) containing:
-
A non-conjugative plasmid carrying this compound (e.g., pBR322::this compound, providing ampicillin resistance).
-
A conjugative plasmid (e.g., an F-plasmid derivative, providing a different selectable marker like tetracycline resistance).
-
-
Recipient Strain: A bacterial strain (e.g., E. coli) resistant to a specific antibiotic (e.g., nalidixic acid or rifampicin) for counter-selection against the donor.
-
Media:
-
Luria-Bertani (LB) broth and agar.
-
Selective agar plates containing appropriate combinations of antibiotics (e.g., ampicillin, tetracycline, nalidixic acid).
-
Procedure
-
Growth of Cultures: Inoculate overnight cultures of the donor and recipient strains in LB broth with appropriate antibiotics to maintain the plasmids and the recipient's resistance profile.
-
Mating:
-
Subculture the overnight cultures into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Mix the donor and recipient cultures in a 1:1 or 1:2 (donor:recipient) ratio.
-
Pellet the mixture by centrifugation and resuspend in a small volume of fresh LB broth.
-
Spot the mixture onto a sterile filter membrane placed on an LB agar plate.
-
Incubate the mating plate at 37°C for a defined period (e.g., 4-6 hours) to allow conjugation to occur.
-
-
Selection of Transconjugants:
-
After incubation, resuspend the mating mixture in a known volume of sterile saline or LB broth.
-
Plate serial dilutions of the resuspended mating mixture onto two types of selective agar plates:
-
Plate A (Total Transconjugants): Contains the antibiotic to select for the recipient strain (e.g., nalidixic acid) and the antibiotic to select for the conjugative plasmid (e.g., tetracycline). This plate quantifies the total number of recipient cells that have received the conjugative plasmid.
-
Plate B (Transposition Events): Contains the antibiotic to select for the recipient strain (e.g., nalidixic acid) and the antibiotic marker of the transposon (e.g., ampicillin). This plate selects for recipient cells that have received the conjugative plasmid which, in turn, has acquired this compound through transposition.
-
-
-
Incubation and Colony Counting: Incubate the plates at 37°C for 16-24 hours, or until colonies are clearly visible. Count the number of colonies on both sets of plates.
-
Calculation of Transposition Frequency: The transposition frequency is calculated as the ratio of the number of colonies on Plate B (transposition events) to the number of colonies on Plate A (total transconjugants).
Frequency = (CFU/mL on Plate B) / (CFU/mL on Plate A)
Visualizing the Transposition Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Replicative transposition mechanism of this compound.
Caption: Workflow of the mating-out assay.
Conclusion
The transposition frequency of this compound is a critical parameter that exhibits significant variability across different bacterial hosts. While quantitative data is available for some species like Acinetobacter baylyi, there is a notable gap in the literature regarding standardized transposition frequencies in commonly used laboratory strains such as Escherichia coli, Pseudomonas putida, and Salmonella typhimurium. The provided mating-out assay protocol offers a robust framework for researchers to quantitatively assess this compound transposition in their specific bacterial systems. Further research is warranted to expand our understanding of the host factors that govern this compound transposition, which will ultimately enhance its utility as a powerful tool in microbial genetics and biotechnology.
References
- 1. The Tn3-family of Replicative Transposons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into Tn3 family transposition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tn 1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemical Waste: A Procedural Guide
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. While the specific designation "TN1" does not correspond to a universally recognized chemical substance in standard safety and regulatory databases, it serves as a practical placeholder for any chemical waste that requires careful management. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of laboratory chemical waste, addressing the essential safety and logistical considerations for researchers, scientists, and drug development professionals.
I. Waste Identification and Characterization
The initial and most crucial step in the proper disposal of any chemical waste is its accurate identification and characterization. This process determines the potential hazards associated with the waste and dictates the appropriate disposal pathway.
Procedural Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for the original chemical is the primary source of information. It contains specific sections on disposal considerations, ecological information, and transport information.
-
Determine Hazard Characteristics: Identify if the waste exhibits any of the following hazardous characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable under normal conditions? Can it create toxic gases when mixed with water?
-
Toxicity: Is it harmful or fatal if ingested or absorbed?
-
-
Check for Specific Regulations: Be aware of local, state, and federal regulations that may list specific chemicals as hazardous waste. The Environmental Protection Agency (EPA) maintains lists of regulated hazardous wastes.[1]
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are essential to prevent dangerous reactions and ensure safe handling.
Procedural Steps:
-
Use Compatible Containers: Store chemical waste in containers that are compatible with the material they hold. For instance, corrosive wastes should not be placed in metal containers that they can degrade.[2][3]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[2] Chemical abbreviations or formulas are not acceptable.
-
Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste.[2]
-
Segregate Incompatible Wastes: Never mix incompatible chemicals in the same waste container. For example, acids should be kept separate from bases, and oxidizers should be kept separate from flammable liquids.
III. On-Site Accumulation and Storage
The EPA regulates the amount of hazardous waste that can be accumulated on-site and the length of time it can be stored before being transported for disposal.[4]
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Limit |
| Very Small Quantity (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,205 lbs) |
| Small Quantity (SQG) | > 100 kg (220 lbs) and < 1,000 kg | ≤ 6,000 kg (13,228 lbs) |
| Large Quantity (LQG) | ≥ 1,000 kg (2,205 lbs) | No quantity limit |
Table 1: EPA Hazardous Waste Generator Categories and Accumulation Limits.[4]
IV. Disposal Procedures
The appropriate disposal method depends on the characteristics of the waste.
Certain non-hazardous, water-soluble chemicals can be disposed of down the drain in small quantities, but only if permitted by local regulations and the facility's policies.[1]
Acceptable for Drain Disposal:
-
Dilute aqueous solutions with a pH between 5.5 and 10.5.[1]
-
Solutions of inorganic salts that are soluble and do not contain heavy metals.
-
Small quantities of water-miscible organic solvents (check local regulations).
Never dispose of the following down the drain:
-
Flammable liquids
-
Halogenated solvents
-
Heavy metals
-
Water-reactive materials
-
Strongly odorous chemicals
A chemical can be disposed of in the regular trash only if it is confirmed to be non-hazardous.[1]
Requirements for Trash Disposal: [1]
-
Not radioactive, biologically hazardous, flammable, reactive, corrosive, or toxic.
-
Not a substance that can adversely affect human or environmental health.
-
The container must be tightly sealed.
For most chemical waste generated in a laboratory setting, disposal through a licensed hazardous waste contractor is the required and safest method.
Procedural Steps:
-
Complete a Waste Disposal Request Form: Your institution's Environmental Health and Safety (EHS) department will typically have a specific form for this purpose.
-
Package for Transport: Ensure containers are properly labeled, sealed, and in good condition.
-
Schedule a Pickup: Contact your EHS department to schedule a waste pickup.[2]
V. Experimental Protocol: Empty Container Disposal
Empty chemical containers must also be managed properly to ensure they do not pose a hazard.
Methodology:
-
Triple Rinse: The container should be rinsed three times with a solvent capable of removing the residue.[2]
-
Collect Rinsate: The rinsate from a container that held a hazardous chemical must be collected and treated as hazardous waste.[2]
-
Deface Label: The original label on the container should be removed or completely defaced.
-
Dispose of Container: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycled.[2]
VI. Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: A workflow diagram illustrating the decision-making process for laboratory chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
